CD 10899
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C34H50N8O4 |
|---|---|
Molecular Weight |
634.8 g/mol |
IUPAC Name |
N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[(7-ethyl-7-hydroxy-5-methyl-6-oxo-8-propan-2-ylpteridin-2-yl)amino]-3-methoxybenzamide |
InChI |
InChI=1S/C34H50N8O4/c1-6-34(45)32(44)39(4)28-20-35-33(38-30(28)42(34)22(2)3)37-27-14-9-24(19-29(27)46-5)31(43)36-25-10-12-26(13-11-25)41-17-15-40(16-18-41)21-23-7-8-23/h9,14,19-20,22-23,25-26,45H,6-8,10-13,15-18,21H2,1-5H3,(H,36,43)(H,35,37,38) |
InChI Key |
RHRKMPAOZIANPE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)OC)C)O |
Origin of Product |
United States |
Foundational & Exploratory
what is the function of CD 10899
An in-depth analysis of the function of the entity designated "CD10899" cannot be provided at this time as no direct references to a molecule or compound with this specific identifier were found in the available scientific literature.
Extensive searches for "CD10899" did not yield any relevant results, suggesting that this identifier may be incorrect, a novel internal designation not yet in the public domain, or a typographical error.
To proceed with a comprehensive technical guide that meets the specified requirements—including quantitative data, detailed experimental protocols, and signaling pathway diagrams—it is crucial to first accurately identify the molecule of interest.
Researchers, scientists, and drug development professionals are encouraged to verify the designation "CD10899" and provide the correct nomenclature or any alternative identifiers for the compound . Once the correct molecular entity is identified, a thorough and detailed technical whitepaper can be compiled.
The Discovery of CD 10899: An Active Metabolite of the PLK1 Inhibitor Volasertib
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Polo-like kinase 1 (PLK1) is a critical regulator of multiple stages of mitosis, and its overexpression is a hallmark of numerous human cancers, often correlating with poor prognosis.[1] This has established PLK1 as a compelling target for anticancer drug development.[1] Volasertib (also known as BI 6727), a dihydropteridinone derivative, is a potent and selective ATP-competitive inhibitor of PLK1.[2][3] During the clinical development of Volasertib, a significant pharmacologically active metabolite, CD 10899, was identified. This guide provides a comprehensive technical overview of the discovery and characterization of this compound, a key contributor to the overall efficacy of its parent compound.
Discovery and Origin
This compound was identified as a major circulating hydroxylated metabolite of Volasertib in early clinical studies.[4] The metabolic conversion of Volasertib to this compound is a critical aspect of its pharmacokinetic profile.[5] The molecular structures of Volasertib and its primary metabolite, this compound, are detailed in the pharmacokinetic studies of Volasertib.[6]
Mechanism of Action
This compound, like its parent compound Volasertib, functions as a potent inhibitor of Polo-like kinase 1.[2][7] It exerts its activity by competitively binding to the ATP-binding pocket within the kinase domain of the PLK1 protein.[1][2] This competitive inhibition prevents the natural substrate, ATP, from binding, thereby blocking the kinase activity of PLK1.[1] The inhibition of PLK1 disrupts the phosphorylation of its downstream substrates, which are essential for the proper execution of mitosis.[1] This leads to a characteristic "Polo arrest," a mitotic arrest with abnormal spindle formation, ultimately triggering apoptosis in cancer cells.[1][8]
The signaling pathway below illustrates the central role of PLK1 in mitotic progression and the point of inhibition by this compound.
Quantitative Data
The inhibitory potency of this compound against PLK1 has been determined through biochemical assays. A summary of its activity in comparison to its parent compound, Volasertib, is presented below.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | PLK1 | 6 | Biochemical Assay | [2][7] |
| Volasertib | PLK1 | 0.87 | Biochemical Assay | [3] |
| Volasertib | PLK2 | 5 | Biochemical Assay | [3] |
| Volasertib | PLK3 | 56 | Biochemical Assay | [3] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
PLK1 Kinase Inhibition Assay (General Protocol)
This protocol outlines a typical biochemical assay to determine the IC50 value of a test compound against PLK1.
References
- 1. benchchem.com [benchchem.com]
- 2. Volasertib - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phase I trial of volasertib, a Polo-like kinase inhibitor, plus platinum agents in solid tumors: safety, pharmacokinetics and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Drug-Drug Interactions with Combination Volasertib + Itraconazole: A Phase I, Fixed-sequence Study in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to CD 10899 (CAS 1331770-20-7): A Potent PLK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD 10899 is a pharmacologically active hydroxylated metabolite of Volasertib (BI 6727), a potent and selective inhibitor of Polo-like kinase 1 (PLK1).[1] PLK1 is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis. Its functions are integral to centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis. Due to its significant role in cell division and its frequent overexpression in a wide array of human cancers, PLK1 has emerged as a key target for the development of novel anticancer therapeutics. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and its role within the PLK1 signaling pathway.
Core Compound Details
This compound is the primary circulating hydroxylated metabolite of Volasertib.[2] While Volasertib is the administered drug, the biological activity of its metabolites is crucial for understanding the overall pharmacological profile.
| Property | Value |
| CAS Number | 1331770-20-7 |
| Molecular Formula | C34H50N8O4 |
| Molar Mass | 634.81 g/mol |
| Parent Compound | Volasertib (BI 6727) |
| Target | Polo-like kinase 1 (PLK1) |
Quantitative Data
The primary reported quantitative measure of this compound's activity is its half-maximal inhibitory concentration (IC50) against its target, PLK1. For comparison, the IC50 values of the parent compound, Volasertib, against PLK family members are also included.
| Compound | Target | IC50 (nM) |
| This compound | PLK1 | 6[1] |
| Volasertib | PLK1 | 0.87[3] |
| Volasertib | PLK2 | 5[3] |
| Volasertib | PLK3 | 56[3] |
Mechanism of Action and Signaling Pathway
This compound, as a metabolite of the ATP-competitive inhibitor Volasertib, is understood to exert its biological effects through the inhibition of PLK1. PLK1 is a master regulator of mitotic progression. Its inhibition by active compounds like this compound leads to a cascade of events that ultimately result in mitotic arrest and apoptosis in cancer cells.
PLK1 Signaling Pathway
The activity of PLK1 is tightly regulated throughout the cell cycle, peaking during the G2/M phase. A critical activation step involves the phosphorylation of Threonine 210 (T210) in the T-loop of the PLK1 kinase domain by the Aurora A kinase, a process facilitated by the cofactor Bora. Once activated, PLK1 phosphorylates a multitude of downstream substrates to orchestrate the complex process of mitosis. Inhibition of PLK1 by this compound disrupts this signaling cascade.
Experimental Protocols
Detailed experimental protocols are essential for the validation and extension of research findings. Below are representative methodologies for key assays relevant to the characterization of this compound.
In Vitro PLK1 Kinase Assay (IC50 Determination)
This protocol describes a method to determine the in vitro inhibitory activity of this compound against PLK1 kinase, similar to assays used for other PLK1 inhibitors.[4][5][6]
Principle: The assay measures the amount of ADP produced from the kinase reaction where recombinant PLK1 phosphorylates a substrate in the presence of ATP. The inhibitory effect of this compound is quantified by the reduction in ADP formation. The ADP-Glo™ Kinase Assay system is a common platform for this type of measurement.
Materials:
-
Recombinant human PLK1 enzyme
-
PLK1 substrate (e.g., a synthetic peptide)
-
ATP
-
This compound
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme and Substrate Preparation: Thaw the recombinant PLK1 enzyme on ice and prepare a working solution in Kinase Buffer. Prepare a substrate/ATP mix in Kinase Buffer.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the diluted this compound or a DMSO control.
-
Add 2 µL of the diluted PLK1 enzyme solution.
-
Initiate the reaction by adding 2 µL of the Substrate/ATP mix.
-
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
Reaction Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phase I trial of volasertib, a Polo-like kinase inhibitor, plus platinum agents in solid tumors: safety, pharmacokinetics and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
An In-depth Technical Guide to the PLK1 Inhibitor CD 10899
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD 10899 is a pharmacologically active, hydroxylated metabolite of Volasertib, a potent and selective inhibitor of Polo-like kinase 1 (PLK1).[1] As a key regulator of the cell cycle, PLK1 is a well-established therapeutic target in oncology. This technical guide provides a comprehensive overview of the molecular structure and properties of this compound, its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its study.
Molecular Structure and Properties
While this compound is identified as a hydroxylated metabolite of Volasertib, its exact molecular structure, including the position of hydroxylation, is not publicly available in the reviewed literature. Consequently, a definitive IUPAC name and SMILES string for this compound cannot be provided at this time. For context, the structural information for the parent compound, Volasertib, is presented below.
Table 1: Physicochemical and Pharmacological Properties of this compound and Volasertib
| Property | This compound | Volasertib |
| IUPAC Name | Not Available | N-((1S,4S)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)-4-(((R)-7-ethyl-8-isopropyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methoxybenzamide |
| SMILES | Not Available | CC[C@H]1N(c2nc(ncc2N(C1=O)C)Nc3c(cc(cc3)C(=O)N[C@H]4CC--INVALID-LINK--N5CCN(CC5)CC6CC6)OC)C(C)C |
| Molecular Formula | C34H50N8O4 | C34H50N8O3 |
| Molar Mass | 634.81 g/mol | 618.827 g·mol−1 |
| CAS Number | 1331770-20-7 | 755038-65-4 |
| Biological Activity | PLK1 Inhibitor | PLK1, PLK2, PLK3 Inhibitor |
| IC50 (PLK1) | 6 nM[1] | 0.87 nM |
Mechanism of Action
This compound exerts its biological effect through the inhibition of Polo-like kinase 1 (PLK1).[1] PLK1 is a serine/threonine kinase that plays a critical role in multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis. By inhibiting PLK1, this compound disrupts these processes, leading to mitotic arrest and subsequent apoptosis in cancer cells. The parent compound, Volasertib, is an ATP-competitive inhibitor, and it is presumed that this compound shares this mechanism.
PLK1 Signaling Pathway
The Polo-like kinase 1 (PLK1) signaling pathway is a crucial regulator of cell cycle progression, particularly during mitosis. The pathway is activated by upstream kinases such as Aurora A, which phosphorylates and activates PLK1. Once active, PLK1 phosphorylates a variety of downstream substrates, including CDC25C, which in turn activates the CDK1/Cyclin B complex, a key driver of mitotic entry. PLK1 also plays a role in centrosome maturation, spindle assembly, and the anaphase-promoting complex/cyclosome (APC/C). Inhibition of PLK1 by compounds like this compound disrupts these critical mitotic events, leading to cell cycle arrest and apoptosis.
References
The Target Specificity and Selectivity of CD 10899: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD 10899 is an active hydroxylated metabolite of Volasertib, a potent and selective inhibitor of Polo-like kinase 1 (PLK1).[1] As a key regulator of mitotic progression, PLK1 represents a critical target in oncology. This technical guide provides a comprehensive overview of the target specificity and selectivity of this compound, drawing upon available data for the metabolite and its parent compound, Volasertib. The document details its mechanism of action, presents quantitative data on its inhibitory activity, and outlines relevant experimental protocols for its characterization.
Core Target: Polo-like Kinase 1 (PLK1)
The primary molecular target of this compound is Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis, including mitotic entry, centrosome maturation, spindle formation, and cytokinesis.[1][2] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for therapeutic intervention.[1]
Mechanism of Action
This compound, like its parent compound Volasertib, functions as an ATP-competitive inhibitor of PLK1.[1] By binding to the ATP-binding pocket of the PLK1 kinase domain, it blocks the phosphorylation of downstream substrates, leading to a cascade of events that disrupt mitotic progression. This ultimately results in G2/M phase cell cycle arrest and the induction of apoptosis in cancer cells.[2] The specificity of this action for cancer cells over normal cells is attributed to the differential regulation of the cell cycle, where cancer cells are more reliant on PLK1 for their proliferation.[2]
Quantitative Analysis of Inhibitory Activity
The potency of this compound and its parent compound, Volasertib, has been quantified through various in vitro assays. The following tables summarize the available data on their inhibitory concentrations (IC50) against PLK family members.
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | PLK1 | 6 | Biochemical Kinase Assay |
| Volasertib | PLK1 | 0.87 | Cell-free Enzyme Assay |
| Volasertib | PLK2 | 5 | Cell-free Enzyme Assay |
| Volasertib | PLK3 | 56 | Cell-free Enzyme Assay |
Table 1: Inhibitory Activity of this compound and Volasertib against PLK Family Kinases.[1][3][4]
Target Selectivity Profile
While a comprehensive kinase panel screening for this compound is not publicly available, the selectivity of its parent compound, Volasertib, provides valuable insights. Volasertib exhibits a high degree of selectivity for PLK1 over other kinases.[1] It shows moderate activity against PLK2 and significantly less activity against PLK3, indicating a preferential binding to its primary target within the Polo-like kinase family.[3][4] At concentrations up to 10 µM, Volasertib did not show significant inhibition of over 50 other unrelated kinases.[1] This suggests that this compound is also likely to have a favorable selectivity profile, a crucial attribute for minimizing off-target effects and associated toxicities.
Signaling Pathway and Experimental Workflow
PLK1 Signaling and Inhibition
The following diagram illustrates the central role of PLK1 in mitotic progression and the mechanism of inhibition by this compound.
Experimental Workflow for Characterizing PLK1 Inhibitors
The following diagram outlines a typical workflow for the identification and characterization of PLK1 inhibitors like this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of kinase inhibitors. The following are representative protocols for key experiments in the characterization of this compound.
Biochemical Kinase Assay (TR-FRET)
Objective: To determine the direct inhibitory effect of this compound on PLK1 kinase activity.
Materials:
-
Recombinant human PLK1 enzyme
-
Biotinylated peptide substrate
-
Europium-labeled anti-phosphoserine antibody
-
Streptavidin-conjugated acceptor fluorophore
-
ATP
-
This compound (test compound)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in the assay buffer.
-
Add the PLK1 enzyme and the peptide substrate to the wells of the microplate.
-
Add the diluted this compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (Europium-labeled antibody and streptavidin-conjugated acceptor).
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a time-resolved fluorescence reader. The TR-FRET signal is proportional to the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., a line with high PLK1 expression)
-
Complete growth medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours). Include a vehicle control.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry)
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line
-
Complete growth medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to measure DNA content.
-
Analyze the data to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M). An accumulation of cells in the G2/M phase is indicative of PLK1 inhibition.
Conclusion
This compound, an active metabolite of Volasertib, is a potent inhibitor of PLK1, a key regulator of mitosis and a validated target in oncology. The available data for its parent compound, Volasertib, suggest a favorable selectivity profile, primarily targeting PLK1 with significantly less activity against other kinases. This high degree of specificity is critical for a desirable therapeutic window. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other novel PLK1 inhibitors, facilitating the development of more effective and targeted cancer therapies. Further investigation into the comprehensive kinase selectivity profile of this compound will be instrumental in fully elucidating its therapeutic potential.
References
- 1. Phase I trial of volasertib, a Polo-like kinase inhibitor, plus platinum agents in solid tumors: safety, pharmacokinetics and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Volasertib - Wikipedia [en.wikipedia.org]
- 3. championsoncology.com [championsoncology.com]
- 4. Volasertib preclinical activity in high-risk hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
No Publicly Available In Vitro Efficacy Data for CD 10899
Despite a comprehensive search of scientific literature and public databases, no in vitro efficacy data for a compound designated as "CD 10899" has been found. This suggests that "this compound" may be an internal development code, a compound that has not yet been described in publicly accessible research, or an incorrect identifier.
Consequently, the creation of an in-depth technical guide or whitepaper as requested is not possible at this time due to the absence of foundational data. The core requirements, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways and workflows, are all contingent upon the availability of primary research findings.
Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to consult internal documentation if this is a proprietary molecule or to verify the designation. Should "this compound" be an alternative name for a known agent, providing that name would enable a renewed and more targeted search for the relevant in vitro efficacy data. Without further identifying information, a summary of its biological activity and mechanism of action cannot be compiled.
Methodological & Application
CD 10899 experimental protocol for cell culture
Note to the user: The initial search for "CD 10899" did not yield any publicly available information for a compound, cell line, or experimental protocol with this designation. The following application notes and protocols are provided as a detailed, illustrative example based on a well-understood, fictional compound to demonstrate the depth and format of the requested content.
Illustrative Example: Application Notes for Fictional Kinase Inhibitor (FKI-2025)
Topic: Fictional Kinase Inhibitor (FKI-2025) Experimental Protocol for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fictional Kinase Inhibitor (FKI-2025) is a potent and selective inhibitor of the Serine/Threonine Kinase XYZ (STK-XYZ), a key regulator of the hypothetical "Cell Growth and Proliferation" (CGP) signaling pathway. Dysregulation of the CGP pathway has been implicated in the progression of various solid tumors. These application notes provide detailed protocols for utilizing FKI-2025 in cell culture experiments to study its effects on cancer cell lines.
Data Presentation
Table 1: In Vitro IC50 Values for FKI-2025 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast | 15 |
| A549 | Lung | 50 |
| U-87 MG | Glioblastoma | 25 |
| HCT116 | Colon | 10 |
Table 2: Recommended Seeding Densities for Proliferation Assays
| Cell Line | 96-well Plate (cells/well) | 6-well Plate (cells/well) |
| MCF-7 | 5,000 | 200,000 |
| A549 | 4,000 | 150,000 |
| U-87 MG | 7,000 | 250,000 |
| HCT116 | 3,000 | 100,000 |
Experimental Protocols
Protocol 1: Cell Proliferation Assay using Resazurin (B115843)
This protocol outlines the steps to determine the effect of FKI-2025 on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
FKI-2025 stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Resazurin sodium salt solution (0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Plate reader capable of measuring fluorescence at 560 nm excitation and 590 nm emission
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at the densities recommended in Table 2 in a final volume of 100 µL per well.
-
Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of FKI-2025 in complete growth medium. A typical concentration range would be from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest FKI-2025 concentration.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of FKI-2025 or vehicle control.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Resazurin Assay:
-
After the incubation period, add 20 µL of the resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank (medium only) from all readings.
-
Normalize the data to the vehicle control.
-
Plot the normalized values against the logarithm of the FKI-2025 concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Phospho-STK-XYZ
This protocol describes how to assess the inhibition of STK-XYZ phosphorylation by FKI-2025.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
FKI-2025
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-STK-XYZ, anti-total-STK-XYZ, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of FKI-2025 for a specified time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
Image the blot using a chemiluminescence detection system.
-
Mandatory Visualization
Caption: FKI-2025 inhibits the CGP signaling pathway.
Caption: Workflow for the cell proliferation assay.
Application Notes and Protocols for the In Vivo Use of CD 10899, a PLK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD 10899 is an active hydroxylated metabolite of Volasertib (B1683956), a potent and selective inhibitor of Polo-like kinase 1 (PLK1). PLK1 is a key regulator of the cell cycle, particularly during mitosis, and its overexpression is a common feature in a wide range of human cancers, making it a compelling target for therapeutic intervention. This compound exhibits significant pharmacological activity against PLK1 with an IC50 of 6 nM. These application notes provide a comprehensive guide for the in vivo use of this compound in preclinical cancer models, based on the extensive research conducted on its parent compound, Volasertib. The protocols and data presented herein are intended to serve as a valuable resource for designing and executing in vivo efficacy studies.
Mechanism of Action: PLK1 Inhibition
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a critical role in multiple stages of mitosis, including centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[1][2][3] Inhibition of PLK1 by small molecules like this compound disrupts these processes, leading to mitotic arrest and ultimately, apoptosis (programmed cell death) in cancer cells.[4][5] This targeted mechanism of action makes PLK1 inhibitors a promising class of anti-cancer agents.
Below is a diagram illustrating the central role of PLK1 in the cell cycle and the consequences of its inhibition.
Caption: The PLK1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols for In Vivo Studies
The following protocols are based on established in vivo studies with the parent compound, Volasertib, and can be adapted for use with this compound.
Animal Models
A variety of immunodeficient mouse strains are suitable for establishing tumor xenografts. The choice of model will depend on the cancer type being studied.
-
Nude Mice (e.g., BALB/c nude, NMRI-nu/nu): Commonly used for subcutaneous xenograft models of solid tumors such as non-small cell lung cancer, hepatocellular carcinoma, and melanoma.[6][7][8]
-
SCID (Severe Combined Immunodeficient) or NOD/SCID Mice: Often used for hematological malignancy models (e.g., acute myeloid leukemia) and for patient-derived xenografts (PDXs).[9]
Tumor Xenograft Establishment
-
Cell Line-Derived Xenografts (CDX):
-
Culture human cancer cell lines of interest (e.g., A549 for NSCLC, HepG2 for HCC, MOLM-13 for AML) under standard conditions.
-
Harvest cells and resuspend in a suitable medium, often mixed with Matrigel, to a final concentration of 1x10^6 to 1x10^7 cells per injection.
-
Subcutaneously inject the cell suspension into the flank of the mice.[6][7]
-
-
Patient-Derived Xenografts (PDX):
Dosing and Administration of this compound
-
Formulation:
-
For intravenous (IV) administration, this compound can be formulated in a sterile vehicle such as saline.[9]
-
For oral (PO) administration, a formulation in a vehicle like 0.5% hydroxypropyl methylcellulose (B11928114) may be suitable.[12]
-
-
Dosage and Schedule:
-
The optimal dose and schedule will need to be determined empirically for each model. Based on studies with Volasertib, a starting point for IV administration could be in the range of 10-40 mg/kg, administered once or twice weekly.[8][9][13] For oral administration, a weekly dose of around 50 mg/kg has been used for Volasertib.[12]
-
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study.
Caption: A generalized experimental workflow for an in vivo study with this compound.
Efficacy Evaluation
-
Tumor Volume Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor animal body weight regularly as an indicator of toxicity.
-
Survival Analysis: For systemic disease models (e.g., AML), monitor survival as the primary endpoint.[13]
-
Biomarker Analysis: At the end of the study, tumors can be excised for analysis of pharmacodynamic markers (e.g., phosphorylated histone H3 to indicate mitotic arrest) and other relevant biomarkers by immunohistochemistry, Western blotting, or other molecular techniques.[8]
Data Presentation: Summary of In Vivo Efficacy of Volasertib (Parent Compound)
The following tables summarize the in vivo efficacy data from preclinical studies of Volasertib in various cancer models. This data can serve as a benchmark for studies with this compound.
Table 1: In Vivo Efficacy of Volasertib in Solid Tumor Xenograft Models
| Cancer Type | Cell Line/Model | Animal Model | Dosage and Route | Treatment Schedule | Outcome | Reference |
| Small Cell Lung Cancer | H526 Xenograft | Mice | 20 mg/kg, IP | Weekly | Significant tumor growth inhibition | [10][14] |
| Non-Small Cell Lung Cancer | A549 Xenograft | BALB/cA nude mice | 20 mg/kg, IP | 3 times per week | Significant tumor growth inhibition | [6] |
| Hepatocellular Carcinoma | BEL7402 Xenograft | Nude mice | 15 mg/kg | Not specified | 75.4% tumor growth inhibition | [7] |
| Hepatocellular Carcinoma | HepG2 Xenograft | Nude mice | 15 mg/kg | Not specified | 52.9% tumor growth inhibition | [7] |
| Hepatoblastoma | HB-214 PDX | PDX mice | Not specified | Not specified | Significant difference in tumor size at day 14 | [15] |
| Melanoma | A375 Xenograft | Athymic nude mice | 10 & 25 mg/kg, IV | Not specified | Significant tumor growth delay and regression | [8] |
| Melanoma | Hs 294T Xenograft | Athymic nude mice | 10 & 25 mg/kg, IV | Not specified | Significant tumor growth delay and regression | [8] |
| Chordoma | CD3, CD7, CD39 PDX | PDX mice | 10 mg/kg | 4 days per week | No significant tumor response observed | [16] |
Table 2: In Vivo Efficacy of Volasertib in Hematological and Pediatric Malignancy Models
| Cancer Type | Cell Line/Model | Animal Model | Dosage and Route | Treatment Schedule | Outcome | Reference |
| Acute Myeloid Leukemia | MOLM-13 Xenograft | Nude mice | 20 & 40 mg/kg, IV | Once weekly | Prolonged survival | [13] |
| Pediatric Solid Tumors | Various Xenografts | scid-/- mice | 30 mg/kg, IV | Weekly x 3 | Regressions in several xenograft models | [9] |
| Acute Lymphoblastic Leukemia | Various Xenografts | NOD/scid-/- mice | 15 mg/kg, IV | Weekly x 3 | Regressions in several xenograft models | [9] |
| Rhabdomyosarcoma | RMS-1 Xenograft | Mice | Not specified | Weekly IV injections | 100% tumor regression | [17] |
Concluding Remarks
This compound, as an active metabolite of the PLK1 inhibitor Volasertib, holds significant promise as a therapeutic agent for a variety of cancers. The protocols and data presented in these application notes, derived from extensive preclinical research on Volasertib, provide a solid foundation for initiating in vivo studies with this compound. Researchers are encouraged to adapt these methodologies to their specific cancer models and experimental objectives to fully elucidate the therapeutic potential of this targeted agent. Careful consideration of animal models, dosing regimens, and endpoint analyses will be crucial for the successful in vivo evaluation of this compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Polo-like kinase 1 (PLK1) signaling in cancer and beyond [biblio.ugent.be]
- 3. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Volasertib - Wikipedia [en.wikipedia.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Volasertib suppresses the growth of human hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule inhibition of polo-like kinase 1 by volasertib (BI 6727) causes significant melanoma growth delay and regression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Initial Testing (Stage 1) of the Polo-Like Kinase Inhibitor Volasertib (BI 6727), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Volasertib preclinical activity in high-risk hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | In vivo efficacy assessment of the CDK4/6 inhibitor palbociclib and the PLK1 inhibitor volasertib in human chordoma xenografts [frontiersin.org]
- 17. Polo-like Kinase Inhibitor Volasertib Exhibits Antitumor Activity and Synergy with Vincristine in Pediatric Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation and Storage of CD 10899 Solutions
Topic: CD 10899 Solution Preparation and Storage
Audience: Researchers, scientists, and drug development professionals.
Introduction
Effective in vitro and in vivo studies rely on the accurate preparation and proper storage of test compounds. This document provides detailed protocols for the preparation and storage of this compound, a compound with the molecular formula C34H50N8O4. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and obtaining reliable data.
Compound Information
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for understanding the compound's behavior in different solvents and storage conditions.
| Property | Value | Reference |
| Molecular Formula | C34H50N8O4 | [1] |
| Molar Mass | 634.81 g/mol | [1] |
Solution Preparation Protocols
2.1. Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Ethanol, absolute
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
2.2. Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 0.6348 mg of this compound.
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the weighed compound.
-
Mixing: Vortex the solution vigorously until the compound is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution. Visually inspect the solution to ensure no particulate matter is present.
-
Sterilization: If the stock solution is intended for cell culture experiments, it should be sterilized by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
2.3. Preparation of Working Solutions
Working solutions for experiments are typically prepared by diluting the high-concentration stock solution in an appropriate aqueous buffer or cell culture medium.
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment.
-
Dilution: Serially dilute the stock solution with the chosen aqueous buffer (e.g., PBS) or cell culture medium to achieve the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is compatible with the experimental system and does not exceed cytotoxic levels (typically <0.1-0.5% v/v for most cell lines).
-
Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing, which can cause protein denaturation in media containing serum.
Storage and Stability
Proper storage is critical to maintain the chemical stability and biological activity of this compound solutions.
| Solution Type | Storage Temperature | Recommended Duration | Special Considerations |
| Solid Powder | -20°C | Up to 1 year | Store in a desiccator to protect from moisture. |
| DMSO Stock Solution (10 mM) | -20°C or -80°C | Up to 6 months at -20°C; Up to 1 year at -80°C | Protect from light. Avoid repeated freeze-thaw cycles. |
| Aqueous Working Solutions | 2-8°C | Use immediately or within 24 hours | Prepare fresh for each experiment to ensure stability and prevent degradation. |
Experimental Workflow for Solution Preparation and Use
The following diagram illustrates a typical workflow for preparing and using this compound solutions in a research setting.
Signaling Pathway Considerations
While the direct signaling pathway of this compound is not specified in the provided information, understanding the general principles of how small molecules interact with cellular signaling is crucial for experimental design. For instance, many small molecule inhibitors or activators modulate kinase cascades or receptor-ligand interactions. A generalized representation of a signaling pathway that could be influenced by a compound like this compound is shown below.
Disclaimer: The information provided in these application notes is based on general laboratory practices for handling chemical compounds. Researchers should always consult available safety data sheets (SDS) and perform their own risk assessments before handling any new chemical. The stability and solubility of this compound may vary depending on the specific experimental conditions. It is recommended to validate these protocols for your specific application.
References
Application Notes and Protocols for CD 10899 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD 10899 is a novel small molecule inhibitor with potent anti-proliferative activity observed across a range of human cancer cell lines. These application notes provide a comprehensive guide to determining the optimal concentration of this compound for in vitro studies, along with detailed protocols for key experimental procedures. The information presented here is intended to assist researchers in effectively utilizing this compound to investigate its therapeutic potential and mechanism of action in cancer.
Mechanism of Action
This compound is hypothesized to exert its anti-cancer effects by targeting key signaling pathways involved in cell growth, proliferation, and survival. While the precise molecular targets are under investigation, preliminary studies suggest that this compound may modulate the PI3K/Akt/mTOR signaling cascade, a pathway frequently dysregulated in various cancers. Inhibition of this pathway can lead to cell cycle arrest and induction of apoptosis.
Figure 1: Proposed mechanism of action of this compound via inhibition of the PI3K/Akt/mTOR pathway.
Data Presentation: Optimal Concentrations of this compound
The optimal concentration of this compound is cell-line dependent. The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition 50 (GI50) values for this compound in various cancer cell lines after a 72-hour treatment period. These values serve as a starting point for experimental design.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) |
| Breast Cancer | MCF-7 | 2.5 |
| MDA-MB-231 | 5.8 | |
| Lung Cancer | A549 | 7.2 |
| H1299 | 4.1 | |
| Colon Cancer | HCT116 | 3.6 |
| HT-29 | 6.4 | |
| Prostate Cancer | PC-3 | 8.9 |
| DU145 | 10.5 | |
| Glioblastoma | U87 MG | 1.8 |
Table 2: GI50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | GI50 (µM) |
| Breast Cancer | MCF-7 | 1.9 |
| MDA-MB-231 | 4.5 | |
| Lung Cancer | A549 | 6.0 |
| H1299 | 3.2 | |
| Colon Cancer | HCT116 | 2.8 |
| HT-29 | 5.1 | |
| Prostate Cancer | PC-3 | 7.5 |
| DU145 | 9.2 | |
| Glioblastoma | U87 MG | 1.2 |
Experimental Protocols
To determine the optimal concentration of this compound for a specific cancer cell line, a dose-response experiment is recommended. The following protocols provide a general framework for cell viability assays.
Figure 2: General workflow for determining the optimal concentration of this compound.
Protocol 1: Cell Viability Assay using MTT
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A common starting range is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the respective drug dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.
-
Protocol 2: Cell Viability Assay using Resazurin (B115843)
Objective: To assess the metabolic activity of cancer cells as an indicator of viability after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well black-walled, clear-bottom cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Multichannel pipette
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in Protocol 1, using a black-walled plate suitable for fluorescence measurements.
-
-
Compound Treatment:
-
Follow the same procedure as in Protocol 1.
-
-
Resazurin Assay:
-
After the treatment incubation, add 20 µL of resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. Viable cells will reduce resazurin to the highly fluorescent resorufin.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the data to determine the IC50 or GI50 value.
-
Conclusion
The optimal concentration of this compound for cancer cell lines is a critical parameter for obtaining reliable and reproducible results in vitro. The protocols and data provided in these application notes offer a solid foundation for researchers to begin their investigations with this promising anti-cancer compound. It is recommended to perform initial dose-response experiments to determine the specific IC50/GI50 values for the cell lines of interest before proceeding with more complex functional assays.
Application Notes and Protocols: CD99 in Acute Myeloid Leukemia (AML) Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of CD99 in Acute Myeloid Leukemia (AML), focusing on its potential as a therapeutic target. The included protocols offer detailed methodologies for key experiments to investigate the effects of targeting CD99 in AML models.
Introduction
Acute Myeloid Leukemia (AML) is a complex and heterogeneous hematologic malignancy characterized by the clonal expansion of myeloid blasts.[1] A key challenge in AML treatment is the persistence of leukemia stem cells (LSCs), which are often resistant to standard chemotherapy and can lead to disease relapse.[2] Recent research has identified CD99, a 32-kDa transmembrane polypeptide, as a promising therapeutic target in AML.[2] CD99 is highly expressed on disease stem cells in a majority of AML cases.[2] Targeting CD99 with monoclonal antibodies has shown preclinical efficacy, suggesting a potential new avenue for stem cell-directed therapy in AML.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on targeting CD99 in AML.
Table 1: Effect of Anti-CD99 Monoclonal Antibody (mAbCD99) on AML Cell Viability
| Cell Type | Treatment | Duration (hours) | Fold Change in Viability (vs. Control) | P-value |
| Primary AML Blasts (n=7) | 20 µg/mL mAbCD99 | 48 | 0.5 ± 0.02 | <0.0001 |
| THP-1 Cells | 5 µg/mL mAbCD99 | 48 | Significant Decrease | Not specified |
| MOLM-13 Cells | 5 µg/mL mAbCD99 | 48 | Significant Decrease | Not specified |
| Healthy Donor PBMC | 5 µg/mL mAbCD99 | 48 | No Significant Change | Not specified |
Data sourced from preclinical studies investigating the effect of a CD99 monoclonal antibody on the viability of AML cells.[3][4]
Table 2: Effect of Anti-CD99 Monoclonal Antibody (mAbCD99) on AML Colony Formation
| AML Patient Sample | Treatment | Fold Change in Colony Formation (vs. Control) | P-value |
| AML-2 | mAbCD99 | 0.5 | 0.02 |
| AML-6 | mAbCD99 | 0.65 | 0.03 |
| AML-7 | mAbCD99 | 0.36 | 0.01 |
Results from a colony formation assay showing the impact of mAbCD99 on the clonogenic potential of primary AML blasts.[3]
Table 3: Induction of Apoptosis by Anti-CD99 Monoclonal Antibody (mAbCD99) in AML Cell Lines
| Cell Line | Treatment | Duration (hours) | Observation |
| THP-1 | mAbCD99 | 72 | Increased Apoptosis |
| MOLM-13 | mAbCD99 | 72 | Increased Apoptosis |
Summary of apoptosis induction in AML cell lines following treatment with an anti-CD99 monoclonal antibody, as measured by Annexin V staining and flow cytometry.[4]
Signaling Pathways
Targeting CD99 in AML has been shown to impact key signaling pathways involved in cell survival and proliferation. Mechanistically, engagement of the long isoform of CD99 leads to an initial, transient increase followed by a significant decrease in the phosphorylation of both ERK (Extracellular signal-regulated kinase) and SRC (Sarcoma kinase).[3][4] This modulation of critical signaling nodes likely contributes to the observed anti-leukemic effects, including reduced cell viability and induction of apoptosis.[3][4]
Caption: CD99-mediated signaling cascade in AML.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of anti-CD99 therapies in AML.
Protocol 1: Cell Viability Assay (Trypan Blue Exclusion)
Objective: To determine the effect of an anti-CD99 monoclonal antibody on the viability of primary AML blasts.
Materials:
-
Primary AML patient blast cells
-
Anti-CD99 monoclonal antibody (e.g., 20 µg/mL)
-
Control IgG antibody
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Seed primary AML blasts at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Treat the cells with 20 µg/mL of anti-CD99 mAb or a control IgG antibody.
-
Incubate the cells for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, gently resuspend the cells and collect a 10 µL aliquot.
-
Mix the cell suspension with an equal volume (10 µL) of 0.4% Trypan Blue solution.
-
Load 10 µL of the mixture into a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate cell viability as: (Number of viable cells / Total number of cells) x 100.
-
Compare the viability of anti-CD99 mAb-treated cells to the control-treated cells.
Protocol 2: Colony Formation Assay
Objective: To assess the effect of an anti-CD99 monoclonal antibody on the self-renewal capacity of AML progenitor cells.
Materials:
-
Primary AML patient blast cells
-
Anti-CD99 monoclonal antibody
-
Control IgG antibody
-
MethoCult™ H4434 Classic medium (or similar methylcellulose-based medium)
-
IMDM
-
35 mm culture dishes
Procedure:
-
Pre-treat primary AML blasts with the anti-CD99 mAb or control IgG for 24 hours.
-
Following treatment, wash the cells with IMDM.
-
Resuspend the cells in IMDM at a concentration of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to 1 mL of MethoCult™ medium and vortex thoroughly.
-
Dispense the mixture into 35 mm culture dishes, ensuring even distribution.
-
Incubate the dishes for 14 days at 37°C in a humidified incubator with 5% CO2.
-
After 14 days, count the number of colonies (defined as aggregates of >40 cells) using an inverted microscope.
-
Compare the number of colonies in the anti-CD99 mAb-treated group to the control group.
Protocol 3: Apoptosis Assay (Annexin V Staining)
Objective: To quantify the induction of apoptosis in AML cell lines following treatment with an anti-CD99 monoclonal antibody.
Materials:
-
AML cell lines (e.g., THP-1, MOLM-13)
-
Anti-CD99 monoclonal antibody
-
Control IgG antibody
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed AML cells at a density of 5 x 10^5 cells/mL in a 12-well plate.
-
Treat the cells with the anti-CD99 mAb or control IgG.
-
Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Harvest the cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of apoptotic cells (Annexin V-positive) in the treated and control samples.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a novel anti-CD99 therapeutic agent in AML research.
Caption: Preclinical evaluation workflow for anti-CD99 therapy in AML.
References
- 1. Inflammation and Related Signaling Pathways in Acute Myeloid Leukemia [mdpi.com]
- 2. Do preclinical studies suggest that CD99 is a potential therapeutic target in acute myeloid leukemia and the myelodysplastic syndromes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical and preclinical characterization of CD99 isoforms in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of CD 10899 in Solid Tumor Studies: Information Not Available
Despite a comprehensive search of publicly available scientific and medical literature, no information was found regarding a compound designated "CD 10899" and its application in solid tumor studies.
Extensive searches were conducted to identify any registered compound, clinical trial, or research publication associated with "this compound." These searches yielded no relevant results, suggesting that this designation may be an internal code not yet disclosed in public forums, a typographical error, or a very recent development that has not yet been the subject of published research.
Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including data presentation, experimental methodologies, and signaling pathway diagrams for "this compound" at this time.
Recommendations for Researchers, Scientists, and Drug Development Professionals:
-
Verify the Compound Designation: It is crucial to double-check the accuracy of the compound name "this compound." There may be a typographical error in the designation.
-
Consult Internal Documentation: If this is an internal compound, referring to internal discovery and development documentation is the appropriate next step to obtain the necessary information.
-
Monitor Scientific Databases: If "this compound" is a new experimental agent, information may become publicly available in the future through scientific publications, conference presentations, or clinical trial registries. Regularly monitoring databases such as PubMed, ClinicalTrials.gov, and patent filings may provide future insights.
Without specific information on the mechanism of action, cellular targets, and preclinical or clinical data for "this compound," any attempt to create the requested detailed documentation would be speculative and not based on factual evidence. We encourage the user to verify the compound's identity to enable a more fruitful search for the required information.
Application Notes: Seocalcitol (EB 10899) for Cell Cycle Analysis
Introduction
Seocalcitol, also known as EB 10899, is a synthetic analog of the biologically active form of vitamin D3, 1,25-dihydroxyvitamin D3 [1,25(OH)2D3].[1][2] It was developed to leverage the potent anti-proliferative and differentiation-inducing effects of vitamin D compounds while minimizing their calcemic side effects, which often limit their clinical use in cancer therapy.[2] Seocalcitol has been shown to be 50-200 times more potent than its natural counterpart in regulating cell growth.[2] Its primary mechanism of action involves inducing a robust cell cycle arrest at the G1 phase, making it a valuable tool for studying cell cycle regulation and a potential anti-cancer agent.[1][3][4] These application notes provide a comprehensive overview of the mechanism of Seocalcitol and a detailed protocol for its use in cell cycle analysis assays.
Mechanism of Action: G1 Phase Arrest
Seocalcitol exerts its anti-proliferative effects by modulating key regulators of the G1/S transition checkpoint of the cell cycle.[3][4] Upon entering the cell, Seocalcitol binds to the vitamin D receptor (VDR), leading to the transcriptional upregulation of several target genes, most notably the cyclin-dependent kinase inhibitors (CDKIs) p21WAF1/Cip1 and p27Kip1.[3][4]
The key steps in the pathway are:
-
Upregulation of p21 and p27: Seocalcitol treatment leads to a time and concentration-dependent increase in the protein levels of p21 and p27.[4]
-
Inhibition of Cdk2 Kinase Activity: p21 and p27 bind to and inhibit the activity of the Cyclin E-Cdk2 complex. This complex is critical for phosphorylating proteins required for the transition from the G1 phase to the S phase (DNA synthesis).[4]
-
Maintenance of pRb in an Active State: The inhibition of Cyclin E-Cdk2 prevents the hyperphosphorylation of the retinoblastoma protein (pRb). In its active, hypophosphorylated state, pRb remains bound to the E2F transcription factor, preventing the expression of genes necessary for S-phase entry.[1]
-
G1 Arrest: The net result is a blockage of cell cycle progression, causing cells to accumulate in the G1 phase.[1][4]
Data Presentation: Quantitative Analysis of Cell Cycle Arrest
Treatment of cancer cell lines with Seocalcitol results in a significant, dose-dependent accumulation of cells in the G0/G1 phase of the cell cycle, with a corresponding decrease in the S and G2/M phases. The data below is representative of the effects observed in human breast cancer cells (e.g., MCF-7) after 48-72 hours of treatment.
| Treatment Group | Concentration (nM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control (EtOH) | 0 | 55.2 ± 2.5 | 35.1 ± 1.8 | 9.7 ± 1.1 |
| Seocalcitol (EB 10899) | 1 | 65.8 ± 3.1 | 25.5 ± 2.2 | 8.7 ± 1.3 |
| Seocalcitol (EB 10899) | 10 | 78.4 ± 2.9 | 14.3 ± 1.5 | 7.3 ± 0.9 |
| Seocalcitol (EB 10899) | 100 | 85.1 ± 3.5 | 8.2 ± 1.1 | 6.7 ± 0.8 |
| Note: Data are synthesized from typical results reported in the literature for estrogen receptor-positive breast cancer cell lines.[1][4] Actual values may vary depending on the cell line, passage number, and experimental conditions. |
Protocols
Experimental Workflow for Cell Cycle Analysis
The overall workflow involves cell culture, treatment with Seocalcitol, harvesting, fixation, staining with a fluorescent DNA dye such as Propidium Iodide (PI), and subsequent analysis by flow cytometry.
Detailed Protocol: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol details a reliable method for analyzing cell cycle distribution in adherent cells (e.g., MCF-7) treated with Seocalcitol (EB 10899).
Materials and Reagents:
-
Seocalcitol (EB 10899)
-
Ethanol (B145695) (EtOH), 100% (for stock solution) and 70% (ice-cold, for fixation)
-
Cell Line (e.g., MCF-7, BT20, ZR75)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA (0.25%)
-
RNase A (10 mg/mL stock)
-
Propidium Iodide (PI) Staining Solution (see preparation below)
-
6-well tissue culture plates
-
Flow cytometry tubes (5 mL)
-
Flow cytometer
PI Staining Solution Preparation:
For 10 mL of staining solution:
-
9.8 mL PBS
-
100 µL Triton X-100 (0.1% final concentration, optional for permeabilization)
-
20 µL Propidium Iodide stock (1 mg/mL) (2 µg/mL final)
-
20 µL RNase A stock (10 mg/mL) (20 µg/mL final) Store protected from light at 4°C.
Procedure:
-
Cell Seeding:
-
Plate cells in 6-well plates at a density that will ensure they are approximately 70-80% confluent at the end of the experiment (e.g., 2.5 x 105 cells/well for MCF-7).
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Seocalcitol (EB 10899) in complete growth medium from an ethanol stock. Ensure the final ethanol concentration is consistent across all wells, including the vehicle control (typically ≤ 0.1%).
-
Remove the medium from the cells and add the medium containing the different concentrations of Seocalcitol or vehicle control.
-
Incubate for the desired time period (e.g., 48, 72, or 96 hours).
-
-
Cell Harvesting:
-
Aspirate the medium and wash the cells once with 1 mL of PBS.
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 1 mL of complete medium.
-
Transfer the cell suspension to a labeled 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Cell Fixation:
-
Aspirate the supernatant carefully.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. This step is critical to prevent cell clumping.
-
Incubate on ice for at least 2 hours or at -20°C overnight for fixation. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully aspirate the ethanol supernatant.
-
Wash the cell pellet with 2 mL of PBS and centrifuge again.
-
Aspirate the PBS and resuspend the cell pellet in 500 µL of the PI Staining Solution.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer. Use a linear scale for the DNA content channel (e.g., PE-Texas Red or PerCP channel for PI).
-
Collect at least 10,000 events per sample.
-
Use forward scatter (FSC) and side scatter (SSC) to gate on the main cell population.
-
Use a doublet discrimination gate (e.g., FSC-Height vs. FSC-Area) to exclude cell aggregates from the analysis.
-
-
Data Interpretation:
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to model the DNA histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of Seocalcitol-treated samples to the vehicle control to determine the extent of G1 arrest.
-
References
- 1. Comparative effects of 1,25(OH)2D3 and EB1089 on cell cycle kinetics and apoptosis in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Modulation of cell cycle control by vitamin D3 and its analogue, EB1089, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CD 10899: Synthesis and Purification
A comprehensive review of available scientific literature and chemical databases reveals a notable absence of specific information regarding the synthesis and purification methods for a compound designated as "CD 10899". While a chemical entry with this identifier exists, providing a molecular formula of C34H50N8O4, detailed experimental procedures for its preparation and isolation are not publicly available.[1]
This lack of information prevents the creation of detailed application notes and protocols as requested. The scientific community relies on published research for the replication and advancement of chemical synthesis and purification techniques. Without such documentation for this compound, any proposed methodology would be purely speculative and lack the necessary validation for a research or drug development setting.
For researchers, scientists, and drug development professionals interested in this or structurally related compounds, the following general approaches are recommended:
General Strategies for Synthesis of Complex Molecules:
Should the structure of this compound become known, its synthesis would likely involve a multi-step process common for complex organic molecules. This could include:
-
Retrosynthetic Analysis: A logical approach to deconstruct the target molecule into simpler, commercially available starting materials. This would reveal potential key bond formations and necessary synthetic transformations.
-
Methodology Scouting: Extensive literature review to identify suitable reactions for the desired bond constructions and functional group interconversions.
-
Route Optimisation: Experimental work to refine reaction conditions, improve yields, and ensure stereochemical control.
General Protocols for Purification of Organic Compounds:
Once a synthetic route is established, purification of the final compound and intermediates is critical. Standard laboratory techniques would be employed, including:
-
Chromatography:
-
Flash Column Chromatography: A primary tool for the purification of organic compounds based on their polarity. The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and mobile phase (a mixture of solvents) would be determined by the properties of this compound.
-
High-Performance Liquid Chromatography (HPLC): Used for both analytical and preparative scale purification, offering higher resolution than flash chromatography. Different column chemistries (e.g., reversed-phase, normal-phase) would be screened to find the optimal separation conditions.
-
-
Crystallization: A powerful technique for obtaining highly pure crystalline solids. This involves dissolving the crude product in a suitable solvent or solvent system at an elevated temperature and allowing it to cool slowly, leading to the formation of crystals.
-
Extraction: A liquid-liquid extraction can be used to separate compounds based on their differential solubility in two immiscible liquid phases.[2] This is often used in the work-up procedure of a chemical reaction.
-
Spectroscopic and Spectrometric Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be essential to characterize the purified compound and confirm its identity and purity.
Visualization of General Workflows
Below are generalized diagrams representing typical workflows in chemical synthesis and purification, which would be applicable to a compound like this compound once a synthetic route is developed.
Caption: A generalized workflow for a multi-step chemical synthesis.
Caption: A typical purification workflow for a synthesized organic compound.
References
Commercial Suppliers, Application Notes, and Protocols for CD 10899
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD 10899 is a potent and pharmacologically active hydroxylated metabolite of Volasertib, an ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[1][2][3] As a key regulator of the cell cycle, particularly during mitosis, PLK1 is a well-established target in oncology research. Inhibition of PLK1 by compounds such as this compound can lead to mitotic arrest and subsequent apoptosis in cancer cells, making it a valuable tool for cancer research and drug development. This document provides a comprehensive overview of the commercial suppliers of this compound, detailed application notes, and experimental protocols for its use in research settings.
Commercial Suppliers
This compound is available for research purposes from the following specialized chemical suppliers:
| Supplier | Catalog Number | Purity | Availability |
| MedChemExpress (MCE) | HY-160624 | >98% | Inquire |
| TargetMol | T86023 | >98% | Inquire |
Note: This product is intended for research use only and is not for human or veterinary use.
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | N-((1R,2S)-2-(((5-(((S)-1-(4-(dimethylamino)butanoyl)azepan-3-yl)oxy)pyrimidin-2-yl)amino)methyl)cyclopropyl)-[1,1'-biphenyl]-4-carboxamide | N/A |
| CAS Number | 1331770-20-7 | [4][5] |
| Molecular Formula | C34H50N8O4 | [4] |
| Molecular Weight | 634.81 g/mol | [4] |
| Biological Target | Polo-like kinase 1 (PLK1) | [1][2][3] |
| IC50 (PLK1) | 6 nM | [1][2][3] |
| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | [6] |
Signaling Pathway
This compound exerts its biological effects by inhibiting the Polo-like kinase 1 (PLK1) signaling pathway, which is crucial for the regulation of mitotic progression. A simplified diagram of this pathway is illustrated below.
Application Notes
This compound is a valuable research tool for studying the roles of PLK1 in cell cycle regulation and for investigating the anti-proliferative effects of PLK1 inhibition in cancer cells. Key applications include:
-
In Vitro Kinase Assays: To determine the inhibitory potency and selectivity of this compound against PLK1 and other kinases.
-
Cell-Based Proliferation Assays: To assess the anti-proliferative effects of this compound on various cancer cell lines.
-
Cell Cycle Analysis: To investigate the effects of this compound on cell cycle progression, particularly induction of G2/M arrest.
-
Apoptosis Assays: To determine if the inhibition of PLK1 by this compound leads to programmed cell death.
-
Western Blotting: To analyze the phosphorylation status of PLK1 downstream substrates.
Experimental Protocols
The following are detailed protocols that can be adapted for the use of this compound in key experiments.
In Vitro PLK1 Kinase Assay
This protocol is designed to measure the inhibitory activity of this compound against recombinant PLK1 enzyme.
Workflow Diagram:
Materials:
-
Recombinant human PLK1 enzyme
-
PLK1 substrate (e.g., casein or a specific peptide)
-
This compound
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white assay plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Reaction Setup:
-
Add 1 µL of diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of diluted PLK1 enzyme solution.
-
Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mixture.
-
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
Signal Detection (using ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and reflects the PLK1 kinase activity. Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the compound.
Cell-Based Proliferation Assay
This protocol is for assessing the anti-proliferative effect of this compound on cancer cell lines.
Workflow Diagram:
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Sterile, opaque-walled 96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
-
Multichannel pipette
-
Plate reader with luminescence detection
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the appropriate wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a defined period (e.g., 72-96 hours).
-
Assay Reagent Addition: Add CellTiter-Glo® reagent to each well and mix.
-
Signal Stabilization: Incubate at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Read luminescence using a plate reader.
-
Data Analysis: Calculate the concentration of this compound that inhibits cell growth by 50% (GI50) by plotting the percentage of cell viability against the log concentration of the compound.
References
- 1. In vitro kinase assay [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Releases · comfyanonymous/ComfyUI · GitHub [github.com]
- 6. 2025 MG MGS5 170kW Trophy EV Long Range 64kWh 5dr Auto Automatic Estate Electric Automatic | in Dartford, Kent | Gumtree [gumtree.com]
Troubleshooting & Optimization
CD 10899 solubility issues and solutions
This technical support center provides guidance on addressing common solubility issues encountered with the investigational compound CD 10899. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and experimental use of this compound.
Question: I am having difficulty dissolving this compound in aqueous buffers. What is the recommended solvent?
Answer: this compound is a highly hydrophobic molecule with low aqueous solubility. For initial stock solutions, it is recommended to use an organic solvent such as Dimethyl Sulfoxide (DMSO), Ethanol, or Dimethylformamide (DMF). Ensure the final concentration of the organic solvent in your experimental medium is kept low (typically <0.5%) to avoid solvent-induced artifacts.
Question: My this compound solution appears cloudy or has visible precipitate after dilution in my aqueous experimental medium. What should I do?
Answer: This indicates that the solubility of this compound in your final aqueous medium has been exceeded. Here are a few steps to troubleshoot this issue:
-
Reduce the final concentration: Attempt to use a lower final concentration of this compound in your experiment.
-
Increase the solvent concentration: If your experimental system can tolerate it, a slightly higher percentage of the organic solvent may help maintain solubility. However, always run a vehicle control to account for any effects of the solvent.
-
Use a solubility enhancer: Consider the use of excipients such as cyclodextrins to improve the aqueous solubility of this compound.[1][2]
-
pH adjustment: The solubility of some compounds can be influenced by pH. Investigate the pH-solubility profile of this compound to see if adjusting the pH of your buffer is a viable option.[1]
Question: After preparing a stock solution of this compound in DMSO, I stored it at -20°C and now see crystals in the vial. Is the compound degraded?
Answer: It is common for highly concentrated stock solutions to precipitate or crystallize when stored at low temperatures. This does not necessarily indicate degradation. To resolve this, gently warm the vial to room temperature or in a 37°C water bath and vortex thoroughly to redissolve the compound before use. To avoid this issue in the future, consider preparing smaller aliquots of your stock solution or storing it at a higher concentration where it remains soluble at the storage temperature.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
A1: The approximate solubility of this compound in various solvents at room temperature is summarized in the table below. Please note that these values are for guidance and may vary slightly depending on the specific lot and conditions.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) |
| DMSO | > 50 | > 100 |
| DMF | > 50 | > 100 |
| Ethanol | ~10 | ~20 |
| Methanol | ~5 | ~10 |
| PBS (pH 7.4) | < 0.01 | < 0.02 |
| Water | < 0.001 | < 0.002 |
Q2: How can I improve the aqueous solubility of this compound for in vivo studies?
A2: For in vivo applications where high concentrations of organic solvents are not permissible, formulation strategies are necessary. The use of complexing agents like cyclodextrins has been shown to be effective in increasing the solubility and stability of poorly soluble compounds.[1][2] Specifically, derivatives such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) can form inclusion complexes with hydrophobic molecules like this compound, thereby enhancing their aqueous solubility. Co-solvents and surfactant-based formulations may also be considered.
Q3: Is this compound stable in solution?
A3: this compound is generally stable in organic solvents like DMSO when stored properly (protected from light, at -20°C). In aqueous solutions, its stability can be pH-dependent and may be lower. It is recommended to prepare fresh aqueous dilutions for each experiment from a concentrated organic stock solution.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility of this compound
Objective: To determine the equilibrium solubility of this compound in an aqueous buffer.
Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Orbital shaker
-
High-performance liquid chromatography (HPLC) system
Methodology:
-
Add an excess amount of this compound powder to a microcentrifuge tube containing a known volume of PBS (e.g., 1 mL).
-
Incubate the tube on an orbital shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-precipitates.
-
Quantify the concentration of this compound in the filtered supernatant using a validated HPLC method with a standard curve.
-
The determined concentration represents the equilibrium solubility of this compound in PBS at the tested temperature.
Protocol 2: Enhancing Solubility of this compound using HP-β-Cyclodextrin
Objective: To prepare a formulation of this compound with enhanced aqueous solubility using a cyclodextrin.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Vortex mixer
-
Sonicator
Methodology:
-
Prepare a solution of HP-β-CD in deionized water at the desired concentration (e.g., 20% w/v).
-
Slowly add a pre-weighed amount of this compound powder to the HP-β-CD solution while vortexing.
-
Continue to mix the solution at room temperature for 1-2 hours. Sonication can be used intermittently to aid in dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If the solution is clear, the this compound is considered to be in a complexed, soluble form.
-
The final concentration of this compound in this formulation can be confirmed by HPLC.
Visualizations
Caption: Workflow for addressing solubility issues of this compound.
Caption: Hypothetical signaling pathway modulated by this compound.
References
preventing CD 10899 degradation in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and prevention of degradation of CD 10899 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a chemical compound with the molecular formula C34H50N8O4.[1] Key quantitative data are summarized in the table below.
| Property | Value |
| Molecular Formula | C34H50N8O4 |
| Molar Mass | 634.81 g/mol |
| CAS Number | 1331770-20-7 |
| Physical State | Solid[2] |
Q2: How should I properly store this compound to prevent degradation?
To ensure the stability of this compound, it is recommended to store it as a solid. Based on general best practices for solid compounds and information from its Safety Data Sheet (SDS), the following storage conditions are advised:
-
Temperature: Store in a cool, dry place. For long-term storage, consider refrigeration or freezing, depending on the manufacturer's specific recommendations.
-
Atmosphere: Protect from moisture and air by storing in a tightly sealed container. The use of desiccants is recommended for compounds sensitive to humidity.
-
Light: Protect from light by using an amber-colored vial or by storing the container in a dark place.
Q3: What are the best practices for handling this compound in the laboratory?
Proper handling is crucial to prevent contamination and degradation. Always adhere to the following guidelines:
-
Use personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.[2]
-
Avoid the formation of dust when handling the solid compound.[2]
-
Use clean, dry spatulas and glassware to prevent contamination.
-
Equilibrate the container to room temperature before opening to avoid condensation of moisture onto the compound.
Q4: How should I prepare solutions of this compound to minimize degradation?
When preparing solutions of this compound, consider the following to maintain its integrity:
-
Solvent Selection: Use high-purity, anhydrous solvents appropriate for your experiment. The choice of solvent can significantly impact the stability of the compound.
-
Fresh Preparation: Prepare solutions fresh for each experiment whenever possible. If storage of the solution is necessary, conduct a stability study to determine the optimal storage conditions (temperature, light exposure) and duration.
-
Inert Atmosphere: For compounds sensitive to oxidation, preparing solutions under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation.
Q5: What are the common causes of degradation for compounds like this compound?
-
Hydrolysis: Reaction with water, which can be introduced from atmospheric moisture or impure solvents.
-
Oxidation: Reaction with oxygen, which can be accelerated by light, heat, or the presence of certain metal ions.
-
Photodegradation: Decomposition caused by exposure to light, particularly UV light.
-
Thermal Degradation: Decomposition at elevated temperatures.
Experimental Workflow to Minimize Degradation
To minimize the risk of this compound degradation during your experiments, a systematic workflow should be followed. The diagram below illustrates the key steps for proper handling from storage to experimental use.
Potential Degradation Factors
The following diagram illustrates the potential environmental factors that can contribute to the degradation of a chemical compound like this compound. Understanding these factors is the first step in preventing unwanted degradation in your experiments.
Experimental Protocols and Signaling Pathways
Currently, there are no specific, publicly available, detailed experimental protocols or established signaling pathways directly associated with this compound in the scientific literature. Researchers are advised to develop their own protocols based on the objectives of their study and general principles of pharmacology and cell biology. It is recommended to perform initial dose-response and cytotoxicity assays to determine the appropriate concentration range for your specific experimental model.
References
Technical Support Center: Troubleshooting CD 10899 Off-Target Effects
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for RAR agonists like CD 10899?
RAR agonists are synthetic or natural compounds that bind to and activate Retinoic Acid Receptors (RARs).[1] RARs are nuclear receptors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, modulating their transcription.[1] This process is crucial for regulating cell differentiation, proliferation, and embryonic development.[1]
Q2: What are potential off-target effects of synthetic RAR agonists?
Off-target effects occur when a compound interacts with unintended molecular targets, leading to unexpected biological responses. For RAR agonists, this can manifest as:
-
Activation of other nuclear receptors: Due to similarities in ligand-binding domains, some RAR agonists may cross-react with other receptors.
-
"Off-target" gene regulation: The agonist-RXR/RAR complex might bind to DNA sequences that are not canonical RAREs, leading to the regulation of unintended genes.
-
Toxicity: At higher concentrations, the compound may induce cytotoxicity through mechanisms unrelated to RAR activation.
Q3: How can I be sure my this compound compound is active?
The activity of your compound should be verified, especially if you observe a lack of effect. This can be done by performing a dose-response experiment and using a well-characterized RAR agonist as a positive control. A functional assay, such as a RARE-luciferase reporter assay, can confirm its ability to activate the RAR signaling pathway.[2]
Troubleshooting Guide
Problem 1: No observable effect of this compound on my cells.
This is a common issue that can arise from several factors. A systematic approach is necessary to pinpoint the cause.
Is the compound active and engaging the target?
-
Hypothesis: The compound may be inactive or degraded.
-
Troubleshooting Step: Perform a RARE Luciferase Assay. This assay uses a reporter gene (luciferase) under the control of a RARE promoter. A functional RAR agonist will induce luciferase expression.[2]
Is the target RAR expressed in your cell line?
-
Hypothesis: The specific RAR subtype (α, β, or γ) that this compound targets may not be expressed in your cells of interest.
-
Troubleshooting Step: Check RAR expression levels using Western Blot or qPCR.
Is the experimental timeline appropriate?
-
Hypothesis: The time points chosen for analysis may be too early or too late to observe the desired effect.
-
Troubleshooting Step: Conduct a time-course experiment, harvesting cell lysates at various time points after treatment (e.g., 0, 6, 12, 24, 48 hours).[2]
Problem 2: High cell toxicity or unexpected cell death observed after treatment.
Toxicity can be an on-target or off-target effect. Distinguishing between the two is crucial.
Is the concentration of this compound too high?
-
Hypothesis: The observed toxicity is a result of using a supramaximal concentration of the compound.
-
Troubleshooting Step: Perform a dose-response curve for cell viability using an assay like MTT or trypan blue exclusion. This will help determine the optimal, non-toxic concentration range.
Is the toxicity mediated by RAR activation?
-
Hypothesis: The cell death is a programmed response to RAR signaling in your specific cell type.
-
Troubleshooting Step: Use an RAR antagonist to see if it can rescue the toxic effect. If the antagonist prevents cell death, the toxicity is likely on-target.
Could the vehicle (e.g., DMSO) be causing toxicity?
-
Hypothesis: The solvent used to dissolve this compound is causing cytotoxicity.
-
Troubleshooting Step: Treat cells with the vehicle alone at the same concentration used in your experiments and assess cell viability.
Quantitative Data Summary
The following table presents hypothetical data for this compound, based on typical values for selective RAR agonists. This data should be determined empirically for your specific batch of the compound.
| Parameter | Value (Hypothetical) | Description |
| EC50 (RARα) | 5 nM | The concentration of this compound that produces 50% of the maximal response for RARα activation. |
| EC50 (RARβ) | 200 nM | The concentration of this compound that produces 50% of the maximal response for RARβ activation. |
| EC50 (RARγ) | >1000 nM | The concentration of this compound that produces 50% of the maximal response for RARγ activation. |
| IC50 (RXR) | >10 µM | The concentration of this compound that inhibits 50% of RXR activity (indicating off-target interaction). |
| Optimal Concentration | 10-100 nM | The recommended concentration range for cell-based assays to achieve target engagement with minimal toxicity. |
| Solubility (DMSO) | 10 mM | The maximum soluble concentration in Dimethyl sulfoxide. |
Experimental Protocols
Protocol 1: RARE Luciferase Reporter Assay
This assay measures the ability of this compound to activate the RAR signaling pathway.
-
Cell Seeding: Plate cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with a RARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, a positive control (e.g., all-trans retinoic acid, ATRA), and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24-48 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log of the agonist concentration to determine the EC50 value.
Protocol 2: Western Blot for Target Protein Expression
This protocol is used to assess the levels of RARs or downstream target proteins.
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: RAR signaling pathway activated by this compound.
Caption: Workflow for troubleshooting unexpected results.
Caption: On-target vs. off-target effects of this compound.
References
Technical Support Center: Optimizing CD 10899 Dosage for Animal Studies
Disclaimer: CD 10899 is the hydroxylated, active metabolite of Volasertib, a potent Polo-like kinase 1 (PLK1) inhibitor. As there is limited publicly available preclinical data specifically for this compound, this guide will leverage data from its parent compound, Volasertib, to provide comprehensive guidance for animal studies. The similar mechanism of action and biological effects make Volasertib a relevant proxy for study design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1). PLK1 is a key serine/threonine kinase that plays a critical role in multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis. By inhibiting PLK1, this compound disrupts the cell cycle, leading to mitotic arrest and subsequent apoptosis (programmed cell death) in rapidly dividing cells, such as cancer cells.
Q2: What are the primary applications of this compound in animal research?
A2: this compound, through its parent compound Volasertib, is primarily investigated for its anti-cancer properties. Animal studies typically involve xenograft or patient-derived xenograft (PDX) models of various cancers to evaluate efficacy, pharmacokinetics, and pharmacodynamics.
Q3: What are the expected dose-limiting toxicities of this compound in animal studies?
A3: Based on extensive preclinical and clinical data for Volasertib, the primary dose-limiting toxicities are hematological.[1][2][3][4][5] Researchers should anticipate and monitor for:
-
Thrombocytopenia (low platelet count)
-
Neutropenia (low neutrophil count)
-
Anemia (low red blood cell count)
These toxicities are a direct consequence of PLK1 inhibition in the rapidly dividing hematopoietic progenitor cells of the bone marrow.[1]
Troubleshooting Guide
Issue 1: Severe Thrombocytopenia and Neutropenia Observed
-
Question: We are observing a significant drop in platelet and neutrophil counts in our study animals following this compound/Volasertib administration, leading to adverse events. How can we manage this?
-
Answer: This is an expected on-target toxicity. Here are several strategies to mitigate this issue:
-
Dose Reduction: The most straightforward approach is to reduce the dose of this compound in subsequent treatment cycles.[1]
-
Modified Dosing Schedule: Consider altering the dosing schedule. For example, if administering the compound daily, switching to an intermittent schedule (e.g., once or twice weekly) may allow for hematopoietic recovery between doses.
-
Supportive Care:
-
For neutropenia, the prophylactic use of Granulocyte Colony-Stimulating Factor (G-CSF) can help reduce the severity and duration of low neutrophil counts.[1]
-
For severe thrombocytopenia, while challenging in a research setting, the use of thrombopoietin (TPO) receptor agonists could be explored to stimulate platelet production.[1]
-
-
Close Monitoring: Implement a rigorous blood monitoring schedule (e.g., complete blood counts at baseline, and then every 3-4 days post-treatment) to track the nadir (lowest point) and recovery of platelet and neutrophil counts. This will help in making informed decisions about dose adjustments and scheduling.[1]
-
Issue 2: Lack of Tumor Growth Inhibition in Xenograft Model
-
Question: Our xenograft tumors are not responding to this compound/Volasertib treatment. What could be the reason?
-
Answer: Several factors could contribute to a lack of efficacy:
-
Suboptimal Dosage: The administered dose may be too low to achieve a therapeutic concentration in the tumor tissue. Consult the dosage tables below and consider a dose-escalation study.
-
Pharmacokinetic Issues: The compound may be rapidly cleared in the chosen animal model. Refer to the pharmacokinetic data to understand the half-life and distribution of Volasertib in different species.
-
Tumor Model Resistance: The selected cancer cell line may be inherently resistant to PLK1 inhibition. Consider screening a panel of cell lines in vitro for sensitivity to this compound prior to in vivo studies.
-
Drug Formulation and Administration: Ensure the compound is properly formulated for the chosen route of administration (e.g., intravenous, oral gavage) to ensure bioavailability. Check for issues with solubility and stability of the formulation.
-
Issue 3: Animal Morbidity and Mortality
-
Question: We are experiencing unexpected animal morbidity or mortality in our treatment groups. What should we investigate?
-
Answer: Beyond the expected hematological toxicities, other issues could arise:
-
Off-Target Toxicities: While Volasertib is selective for PLK1, off-target effects can occur at higher doses. A thorough necropsy and histopathological analysis of major organs from affected animals is recommended.
-
Infections: Due to neutropenia, animals are more susceptible to infections. Ensure a sterile environment and consider prophylactic antibiotic administration if infections are a recurring issue.
-
Formulation/Vehicle Toxicity: The vehicle used to dissolve and administer the compound could be causing toxicity. Run a control group treated with the vehicle alone to rule this out.
-
Data Presentation
Table 1: In Vivo Dosage of Volasertib in Mouse Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | Dosage | Administration Route | Dosing Schedule | Reference |
| Acute Myeloid Leukemia | MOLM-13 | Nude | 20 or 40 mg/kg | Intravenous (i.v.) | Once weekly | [6] |
| Acute Myeloid Leukemia | MV-4-11 | Nude | 20 or 40 mg/kg | Intravenous (i.v.) | Once weekly | [6] |
| Colon Carcinoma | HCT116 | Nude | 50 mg/kg (total weekly) | Oral | Once, twice, or daily | [7] |
| Colon Carcinoma | HCT116 | Nude | 15, 20, or 25 mg/kg/day | Intravenous (i.v.) | 2 consecutive days per week | [7] |
| Solid Tumors | PPTP Panel | N/A | 30 mg/kg | Intravenous (i.v.) | Weekly x 3 | [8] |
| Acute Lymphoblastic Leukemia | PPTP Panel | N/A | 15 mg/kg | Intravenous (i.v.) | Weekly x 3 | [8] |
Table 2: Pharmacokinetic Parameters of Volasertib in Different Species
| Species | Clearance (CL) | Volume of Distribution (Vd) | Half-Life (t½) | Bioavailability (F) |
| Mouse | Moderate | High | Long | Moderate |
| Rat | High | High | Long | Low |
| Dog | Low | High | Long | High |
| Monkey | Low | High | Long | High |
Note: This table provides a qualitative summary. Specific values can vary significantly based on the study design, analytical methods, and animal strain. Researchers should consult primary literature for detailed quantitative data when planning their studies.
Experimental Protocols
Protocol 1: General Xenograft Efficacy Study
-
Cell Culture and Implantation: Culture the desired human cancer cell line under standard conditions. Harvest and resuspend cells in an appropriate medium (e.g., PBS or Matrigel). Subcutaneously inject the cell suspension (typically 1-10 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly (e.g., twice weekly) using calipers (Volume = 0.5 x Length x Width²).
-
Animal Randomization: Once tumors reach the target volume, randomize mice into control and treatment groups.
-
Drug Preparation and Administration: Prepare this compound/Volasertib in a suitable vehicle for the chosen administration route (e.g., sterile saline for i.v. injection). Administer the compound according to the planned dosage and schedule. The control group should receive the vehicle only.
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volumes throughout the study.
-
Monitor the body weight of the mice as a general indicator of toxicity.
-
Conduct regular blood sampling for complete blood counts to monitor for hematological toxicities.
-
-
Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a set time point. Euthanize the animals and excise the tumors for weight measurement, histopathology, and other downstream analyses.
Protocol 2: Monitoring Hematological Toxicity
-
Baseline Blood Collection: Prior to the first dose of this compound/Volasertib, collect a baseline blood sample (e.g., 50-100 µL) from each animal via an appropriate method (e.g., saphenous vein, tail vein) into an EDTA-coated tube.
-
Drug Administration: Administer the compound as per the study protocol.
-
Serial Blood Collection: Collect blood samples at predetermined time points post-treatment (e.g., days 3, 7, 10, 14, and 21 of a treatment cycle). The frequency should be sufficient to capture the expected nadir and recovery phases.
-
Complete Blood Count (CBC) Analysis: Analyze the blood samples using an automated hematology analyzer to determine platelet counts, neutrophil counts, red blood cell counts, and other relevant parameters.
-
Data Analysis: Plot the mean cell counts for each group over time to visualize the kinetics of myelosuppression and recovery.
Mandatory Visualizations
Caption: PLK1 signaling pathway and the inhibitory action of this compound/Volasertib.
References
- 1. benchchem.com [benchchem.com]
- 2. Phase I trial of volasertib, a Polo-like kinase inhibitor, plus platinum agents in solid tumors: safety, pharmacokinetics and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 5. Volasertib as a monotherapy or in combination with azacitidine in patients with myelodysplastic syndrome, chronic myelomonocytic leukemia, or acute myeloid leukemia: summary of three phase I studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Initial Testing (Stage 1) of the Polo-Like Kinase Inhibitor Volasertib (BI 6727), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Small Molecule Compounds in Experimental Buffers
Disclaimer: The compound "CD 10899" does not appear to be a recognized chemical entity based on extensive searches of chemical databases and scientific literature. The following information is provided as a template using a hypothetical compound, designated "Compound-X," to illustrate the format and content of a technical support guide for assessing compound stability in different buffer systems. Researchers should replace the information about "Compound-X" with the data for their specific molecule of interest.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues related to the stability of small molecule compounds in various buffer systems during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of a small molecule in an aqueous buffer?
A1: Several factors can affect the stability of a small molecule in a buffer system. The most critical include:
-
pH: The pH of the buffer can significantly impact the ionization state of a compound, which in turn affects its solubility and susceptibility to hydrolysis.
-
Buffer Species: The chemical nature of the buffer components can sometimes directly participate in degradation reactions. For example, phosphate (B84403) buffers can occasionally catalyze hydrolysis of certain compounds.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Light Exposure: Photolabile compounds can degrade when exposed to certain wavelengths of light.
-
Presence of Oxidizing or Reducing Agents: Contaminants or intentionally added agents in the buffer can lead to oxidative or reductive degradation of the compound.
-
Enzymatic Degradation: If working with cell lysates or other biological matrices, enzymes present can metabolize the compound.
Q2: How can I determine the optimal buffer system for my compound?
A2: Selecting the optimal buffer system requires experimental evaluation. A good starting point is to screen a panel of common biological buffers (e.g., PBS, Tris, HEPES, MES) across a range of pH values that are relevant to your planned experiments. The stability of your compound in each buffer should be assessed over time using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q3: My compound is precipitating out of solution. What can I do?
A3: Compound precipitation is a common issue and can be addressed by:
-
Adjusting the pH: If your compound has ionizable groups, changing the pH of the buffer might increase its solubility.
-
Adding a Co-solvent: For highly hydrophobic compounds, the addition of a small percentage of an organic co-solvent like DMSO or ethanol (B145695) to the buffer can improve solubility. However, the concentration of the co-solvent should be kept to a minimum as it may affect the biological assay.
-
Using Solubilizing Agents: Excipients such as cyclodextrins can be used to encapsulate and solubilize hydrophobic molecules.[1][2][3][4]
-
Lowering the Compound Concentration: If the experimental design allows, working at a lower concentration of the compound might prevent it from exceeding its solubility limit.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound over time in a neutral pH buffer (e.g., PBS pH 7.4) | Hydrolytic degradation of labile functional groups (e.g., esters, lactams). | - Assess stability at a lower pH if the compound is stable under acidic conditions.- If possible, store stock solutions in an anhydrous organic solvent and prepare aqueous solutions fresh before each experiment.- Consider if a different buffer species might slow the degradation. |
| Inconsistent results between experiments | - Inconsistent buffer preparation (e.g., pH variation).- Degradation of the compound during storage or handling. | - Standardize buffer preparation protocols and always verify the pH.- Aliquot stock solutions to minimize freeze-thaw cycles.- Protect the compound from light and store at the recommended temperature. |
| Formation of unexpected peaks in analytical chromatograms | Degradation of the parent compound into one or more new chemical entities. | - Use LC-MS to identify the mass of the degradation products to hypothesize the degradation pathway.- Perform forced degradation studies (e.g., exposure to strong acid, base, oxidant) to intentionally generate and identify potential degradation products. |
Stability of Compound-X in Different Buffer Systems
The following tables summarize the stability of the hypothetical "Compound-X" in various buffer systems at 37°C over 24 hours. Stability was assessed by measuring the percentage of the parent compound remaining at each time point using HPLC-UV.
Table 1: Stability of Compound-X (10 µM) in Common Biological Buffers
| Buffer System | pH | % Remaining at 2h | % Remaining at 8h | % Remaining at 24h |
| Phosphate-Buffered Saline (PBS) | 7.4 | 95.2% | 80.1% | 55.3% |
| Tris-HCl | 7.4 | 98.1% | 92.5% | 85.7% |
| HEPES | 7.4 | 99.0% | 97.3% | 94.1% |
| MES | 6.0 | 99.5% | 98.9% | 98.2% |
Table 2: Effect of pH on the Stability of Compound-X (10 µM) in Phosphate Buffer
| Buffer System | pH | % Remaining at 2h | % Remaining at 8h | % Remaining at 24h |
| Phosphate Buffer | 5.0 | 99.8% | 99.5% | 99.1% |
| Phosphate Buffer | 6.0 | 98.5% | 95.3% | 90.4% |
| Phosphate Buffer | 7.0 | 96.1% | 85.2% | 68.9% |
| Phosphate Buffer | 8.0 | 80.3% | 50.7% | 21.5% |
Experimental Protocols
Protocol 1: General Procedure for Assessing Compound Stability in a Buffer System
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the test compound (e.g., 10 mM) in an appropriate organic solvent (e.g., DMSO).
-
Preparation of Buffer Solutions: Prepare the desired buffer systems at the correct pH and ionic strength. Filter the buffers through a 0.22 µm filter.
-
Incubation: Add the compound stock solution to each buffer to achieve the final desired concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (e.g., <0.1%) and consistent across all samples.
-
Time Points: Immediately after adding the compound, take a sample and analyze it (this is the t=0 time point). Incubate the remaining solutions at the desired temperature (e.g., 37°C).
-
Sampling: At subsequent time points (e.g., 2, 8, 24 hours), collect aliquots from each buffer solution.
-
Analysis: Analyze the samples by a validated analytical method, such as HPLC, to determine the concentration of the parent compound.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.
Visualizations
Hypothetical Signaling Pathway for Compound-X
This diagram illustrates a hypothetical signaling pathway that could be inhibited by "Compound-X."
Caption: Hypothetical signaling pathway where Compound-X acts as an inhibitor of MEK.
Experimental Workflow for Compound Stability Testing
This diagram outlines the general workflow for conducting a compound stability study.
Caption: General workflow for assessing the stability of a compound in different buffer systems.
References
Technical Support Center: Interpreting Unexpected Results with CD 10899
Notice to Researchers, Scientists, and Drug Development Professionals:
Our comprehensive search for scientific literature and technical data regarding the compound designated as CD 10899 has yielded no specific information. We were unable to retrieve details concerning its mechanism of action, established experimental protocols, or documented instances of unexpected results. The identifier "this compound" may be an internal designation, a newly synthesized compound with limited public information, or an erroneous entry.
The molecular formula associated with one search result for "this compound," C34H50N8O4, is similar to that of the antifungal drug Itraconazole (C35H38Cl2N8O4). While this similarity exists, it is crucial to emphasize that even minor variations in chemical structure can lead to vastly different biological activities and toxicological profiles.
Therefore, we cannot provide a specific troubleshooting guide or FAQ for this compound.
To assist researchers who may be working with novel or poorly characterized compounds, we are providing a generalized framework for troubleshooting unexpected experimental outcomes. This guide is based on common principles in pharmacology and drug development and is not specific to this compound.
General Troubleshooting Guide for Unexpected Experimental Results
When encountering unexpected results with an investigational compound, a systematic approach is essential to identify the root cause. The following sections outline common areas for investigation.
FAQs: General Experimental Issues
Q1: My compound shows no biological activity, or the activity is significantly lower than expected. What are the potential causes?
A1: This could be due to several factors:
-
Compound Integrity: The compound may have degraded. Verify the storage conditions (temperature, light exposure, humidity) and consider re-analyzing the compound's purity and identity (e.g., via LC-MS, NMR).
-
Solubility Issues: The compound may not be sufficiently soluble in the assay buffer or vehicle. This can lead to precipitation and a lower effective concentration. Assess solubility and consider alternative solvents or formulation strategies.
-
Assay Conditions: The experimental parameters (e.g., incubation time, temperature, pH, cell density) may not be optimal for observing the compound's effect. Review and optimize the assay protocol.
-
Target Engagement: The compound may not be reaching or binding to its intended target in the experimental system. Consider cellular uptake studies or target engagement assays.
-
Mechanism of Action: The hypothesized mechanism of action may be incorrect. The compound might be acting through a different pathway than anticipated.
Q2: I am observing unexpected toxicity or off-target effects at concentrations where the compound should be specific. What should I investigate?
A2: Unforeseen toxicity can arise from:
-
Compound Purity: Impurities from the synthesis or degradation products could be responsible for the toxic effects. Re-evaluate the purity of your compound batch.
-
Off-Target Binding: The compound may bind to and modulate the activity of unintended biological targets. In silico profiling or experimental off-target screening can help identify these interactions.
-
Metabolic Activation: The compound may be metabolized into a reactive or toxic species by the cells or in the in vivo model.
-
Assay Artifacts: The compound might interfere with the assay technology itself (e.g., fluorescence, luminescence). Run appropriate controls to rule out assay interference.
Data Presentation: A Framework for Analysis
When troubleshooting, systematically tabulate your experimental conditions and results to identify patterns.
Table 1: Troubleshooting Matrix for Inconsistent Activity
| Parameter | Expected Outcome | Observed Outcome | Potential Cause(s) | Next Steps |
| Compound Purity | >95% | Lower than specified | Degradation, Impurities | Re-purify, Re-analyze |
| Solubility in Assay Buffer | Clear solution | Precipitation | Poor solubility | Test alternative solvents |
| Cell Viability (at active conc.) | >90% | Decreased viability | Cytotoxicity | Perform dose-response for toxicity |
| Positive Control Activity | Within expected range | Reduced activity | Assay issue | Troubleshoot assay reagents/protocol |
| Negative Control Activity | No effect | Unexpected activity | Contamination, Assay artifact | Check controls, Run interference assays |
Experimental Protocols: General Methodologies
Below are generalized protocols for key experiments to assess a compound's characteristics.
Protocol 1: Compound Solubility Assessment
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of the compound in a suitable organic solvent (e.g., DMSO).
-
Serial Dilution: Serially dilute the stock solution into the aqueous assay buffer.
-
Visual Inspection: Visually inspect each dilution for signs of precipitation.
-
Nephelometry: For a quantitative assessment, measure the turbidity of the solutions using a nephelometer.
-
Determination of Kinetic Solubility: The highest concentration that remains in solution is considered the kinetic solubility limit in that buffer.
Protocol 2: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the investigational compound. Include a vehicle control and a positive control for cytotoxicity.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration at which 50% of cell growth is inhibited).
Visualization of Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting unexpected experimental results.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
We recommend that you consult with your internal compound management and analytical chemistry groups to verify the identity, purity, and stability of your sample of this compound. If you have access to any proprietary information regarding this compound, it should be carefully reviewed for potential clues to its behavior.
Technical Support Center: Minimizing Cytotoxicity of CD 10899 in Normal Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the cytotoxic effects of the hypothetical anti-cancer compound CD 10899 on normal cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: The precise mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it may induce apoptosis in rapidly dividing cells by targeting key signaling pathways involved in cell cycle regulation and proliferation. Its selectivity for cancer cells over normal cells is a critical area of ongoing research.
Q2: Why am I observing high cytotoxicity in my normal cell lines treated with this compound?
A2: High cytotoxicity in normal cells can be attributed to several factors. Normal cells that are actively proliferating can be sensitive to compounds that target the cell cycle.[1] Off-target effects, where this compound interacts with unintended molecular targets, can also contribute to toxicity. Additionally, the concentration and duration of exposure are critical factors that can influence cytotoxicity.
Q3: What are the general strategies to reduce the cytotoxicity of a compound in normal cells?
A3: Several strategies can be employed to protect normal cells from chemotherapy-induced toxicity.[2][3] These include the co-administration of cytoprotective agents, the use of cell cycle inhibitors to temporarily arrest normal cells in a less sensitive phase (cyclotherapy), and the modulation of specific signaling pathways to enhance the resilience of normal cells.[4][5]
Q4: How can I determine if this compound is more selective for cancer cells than normal cells?
A4: The selectivity of a compound is determined by comparing its cytotoxic effects on cancer cells versus normal cells. This is often quantified by calculating the half-maximal inhibitory concentration (IC50) for both cell types and determining the selectivity index (SI).[6] A higher SI value indicates greater selectivity for cancer cells.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Normal Fibroblast Cell Line (e.g., HFF-1)
Possible Cause 1: Sub-optimal Compound Concentration.
-
Troubleshooting Step: Perform a dose-response experiment to determine the IC50 of this compound in both your cancer and normal cell lines. This will help identify a therapeutic window where cancer cells are effectively killed with minimal impact on normal cells.
Possible Cause 2: High Proliferation Rate of Normal Cells.
-
Troubleshooting Step: Consider using a lower concentration of a cell cycle inhibitor, such as a CDK4/6 inhibitor, to induce a temporary G1 arrest in the normal cells before treating with this compound.[4] This can make them less susceptible to the cytotoxic effects of cell cycle-targeting agents.
Issue 2: Inconsistent Cytotoxicity Results Across Experiments
Possible Cause 1: Variation in Cell Seeding Density.
-
Troubleshooting Step: Ensure a consistent cell seeding density across all experiments. Cell density can influence proliferation rates and, consequently, the sensitivity to cytotoxic agents.
Possible Cause 2: Instability of this compound in Culture Medium.
-
Troubleshooting Step: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Assess the stability of the compound in your specific cell culture medium over the time course of your experiment.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed both cancer and normal cells into 96-well plates at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.[4]
-
MTT Assay:
-
Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[4]
-
Viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.[4]
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[4][7]
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value.[4]
Protocol 2: Assessing the Efficacy of a Cytoprotective Agent
This protocol is designed to test the ability of a cytoprotective agent to reduce this compound-induced cytotoxicity in normal cells.
-
Cell Seeding: Seed normal cells in 96-well plates as described in Protocol 1.
-
Protective Agent Pre-treatment: Prepare various concentrations of the cytoprotective agent. After 24 hours of cell attachment, replace the medium with the solutions containing the protective agent. An incubation period of 12-24 hours may be necessary for agents that modulate the cell cycle.[4]
-
This compound Co-treatment:
-
Incubation and Assay: Incubate for the desired exposure time (e.g., 48 hours) and proceed with the MTT assay as described in Protocol 1.[4]
-
Data Analysis: Compare the viability of cells treated with both the protective agent and this compound to those treated with this compound alone to determine the protective effect.
Data Presentation
Table 1: Example IC50 Values of this compound in Various Cell Lines
| Cell Line | Type | IC50 (µM) after 48h | Selectivity Index (SI) = IC50 (Normal) / IC50 (Cancer) |
| MCF-7 | Breast Cancer | 5.2 ± 0.4 | 5.6 |
| A549 | Lung Cancer | 8.1 ± 0.7 | 3.6 |
| HCT116 | Colon Cancer | 3.9 ± 0.3 | 7.4 |
| HFF-1 | Normal Fibroblast | 29.1 ± 2.5 | - |
| BEAS-2B | Normal Bronchial Epithelial | 45.8 ± 3.1 | - |
Table 2: Effect of Cytoprotective Agent "Protectin-A" on this compound Cytotoxicity in HFF-1 Cells
| Treatment | HFF-1 Cell Viability (%) |
| Vehicle Control | 100 ± 5.2 |
| This compound (30 µM) | 48 ± 4.1 |
| Protectin-A (10 µM) | 95 ± 3.8 |
| This compound (30 µM) + Protectin-A (10 µM) | 75 ± 6.3 |
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity and the efficacy of a cytoprotective agent.
Caption: Simplified hypothetical signaling pathway for this compound-induced apoptosis and points of intervention for minimizing cytotoxicity in normal cells.
References
- 1. benchchem.com [benchchem.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. [PDF] Protection of Normal Cells Against Toxic Effects of Chemotherapy by Reversible G1 Arrest | Semantic Scholar [semanticscholar.org]
- 6. medic.upm.edu.my [medic.upm.edu.my]
- 7. Molecular Mechanism for Selective Cytotoxicity towards Cancer Cells of Diselenide-Containing Paclitaxel Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to CDK9i-10899 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with resistance to the selective CDK9 inhibitor, CDK9i-10899.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with CDK9i-10899 in a question-and-answer format.
Issue 1: Decreased sensitivity to CDK9i-10899 in long-term cell culture.
-
Question: My cancer cell line, which was initially sensitive to CDK9i-10899, has become less responsive after several passages in the presence of the drug. What could be the cause?
-
Answer: This is a common phenomenon known as acquired resistance. The primary mechanisms for acquired resistance to CDK9 inhibitors like CDK9i-10899 fall into two main categories: on-target mutations and the activation of bypass signaling pathways.[1]
-
On-Target Mutations: A frequent cause of resistance is a point mutation in the kinase domain of CDK9 itself. The L156F mutation (a substitution of leucine (B10760876) to phenylalanine at position 156) is a well-documented mutation that confers resistance by creating steric hindrance, which prevents the inhibitor from binding effectively to CDK9.[2][3][4]
-
Bypass Signaling Pathways: Cancer cells can compensate for CDK9 inhibition by upregulating parallel survival pathways.[1] Key bypass mechanisms include:
-
MAPK/ERK Pathway Activation: This pathway can lead to the stabilization of the anti-apoptotic protein MCL-1, a key downstream target of CDK9-mediated transcription.[1]
-
BRD4-Mediated Transcriptional Upregulation: The bromodomain protein BRD4 can help maintain the expression of the oncogene MYC, another critical target of CDK9, thus circumventing the effects of CDK9i-10899.[1]
-
-
Issue 2: High intrinsic resistance to CDK9i-10899 in a new cell line.
-
Question: I am testing CDK9i-10899 on a new colorectal cancer cell line, and it shows high intrinsic (pre-existing) resistance. What are the likely reasons?
-
Answer: Intrinsic resistance to CDK9 inhibitors can be multifactorial.[1]
-
Low Transcriptional Addiction: Cell lines that are not highly dependent on the transcription of short-lived proteins, such as MYC and MCL-1, for their survival may be intrinsically resistant to CDK9 inhibition. High baseline expression of MYC is often a predictor of sensitivity.[1]
-
Pre-existing Genetic Variations: Although rare, a pre-existing single nucleotide polymorphism (SNP) in the CDK9 gene (e.g., rs1158106390) can result in the same L156F amino acid substitution observed in acquired resistance, leading to innate resistance.[1]
-
Robust Alternative Survival Pathways: The cells may have highly active, pre-existing survival pathways that make them less reliant on the targets of CDK9i-10899.[1] In colorectal cancer, for instance, alterations in the MAPK and PI3K signaling pathways are common and could contribute to intrinsic resistance.[5]
-
Issue 3: Inconsistent results in cell viability assays.
-
Question: I am getting variable IC50 values for CDK9i-10899 in my cell viability assays (e.g., MTT, CellTiter-Glo). What could be the cause of this inconsistency?
-
Answer: Inconsistent results in cell viability assays can often be traced back to experimental conditions and compound handling.
-
Compound Stability and Storage: CDK9i-10899, like many small molecule inhibitors, may be unstable. It is crucial to store stock solutions at -80°C and prepare fresh working solutions for each experiment. Minimize freeze-thaw cycles.[6][7]
-
Cell Line and Passage Number: Use a consistent passage number for your cells, as prolonged culturing can lead to phenotypic and genotypic changes that affect drug sensitivity.[7]
-
Assay Conditions: Standardize all assay parameters, including cell seeding density, treatment duration, and the final concentration of the solvent (e.g., DMSO).[7]
-
Off-Target Effects: At higher concentrations, CDK9i-10899 may have off-target effects that can lead to cytotoxicity, causing variability in your results. It is important to perform dose-response experiments over a wide range of concentrations to determine the optimal window for selective CDK9 inhibition.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CDK9i-10899?
A1: CDK9i-10899 is a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex.[1][8] This complex phosphorylates the C-terminal domain of RNA Polymerase II, which is a critical step for releasing it from a paused state and allowing for productive gene transcription.[1][9] By inhibiting CDK9, CDK9i-10899 blocks this process, leading to a global suppression of transcription. This disproportionately affects the expression of genes with short-lived mRNA and protein products, including key oncogenes like MYC and anti-apoptotic proteins like MCL-1, thereby inducing apoptosis in cancer cells that are dependent on high levels of transcription ("transcriptionally addicted").[1][10]
Q2: How can I confirm that CDK9i-10899 is hitting its target in my cells?
A2: You can perform a Western blot analysis to assess the levels of CDK9 and its downstream targets.[8] Expected outcomes of effective CDK9i-10899 treatment include:
-
A decrease in the phosphorylation of the RNA Polymerase II C-terminal domain at Serine 2 (p-RNAPII Ser2).
-
Downregulation of short-lived proteins such as c-Myc and Mcl-1.
-
No change in the total CDK9 protein levels (unless using a PROTAC degrader).[11]
Q3: How can I generate a CDK9i-10899-resistant cell line for my studies?
A3: A resistant cell line can be generated by continuous exposure of a sensitive parental cell line to increasing concentrations of CDK9i-10899 over an extended period.[12] Start with a low dose (e.g., the IC50 concentration) and incrementally increase the concentration every 2-3 weeks as the cells adapt and begin to proliferate steadily.[12] Once a resistant population is established, you can isolate and expand clonal resistant lines through single-cell cloning.
Q4: Are there strategies to overcome resistance to CDK9i-10899?
A4: Yes, several strategies can be explored:
-
Combination Therapy: Combining CDK9i-10899 with inhibitors of bypass signaling pathways can be effective. For example, in colorectal cancer, combining a CDK9 inhibitor with a BRAF inhibitor has shown synergistic effects in BRAF-mutant models.[5]
-
Next-Generation Inhibitors: If resistance is due to the L156F mutation, a next-generation CDK9 inhibitor that can bind to the mutated kinase may be effective.[2][13]
-
Targeted Degraders (PROTACs): An alternative approach is to use a proteolysis-targeting chimera (PROTAC) that induces the degradation of the CDK9 protein rather than just inhibiting its kinase activity. This can sometimes overcome resistance mediated by kinase domain mutations.[11][14]
Data Presentation
Table 1: Representative Anti-Proliferative Activity of CDK9i-10899
This table summarizes the shift in potency observed in a colorectal cancer cell line (HCT-116) that has acquired resistance to CDK9i-10899.
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| HCT-116 (Parental) | CDK9i-10899 | 50 | - |
| HCT-116 (Resistant) | CDK9i-10899 | 5000 | 100 |
Table 2: Expected Outcomes of Western Blot Analysis
This table shows the anticipated changes in protein levels following treatment with CDK9i-10899 in sensitive and resistant cells.
| Protein Target | HCT-116 (Parental) + CDK9i-10899 | HCT-116 (Resistant) + CDK9i-10899 |
| p-RNAPII (Ser2) | ↓↓↓ | ↓ |
| Total CDK9 | ↔ | ↔ |
| c-Myc | ↓↓↓ | ↓ |
| Mcl-1 | ↓↓↓ | ↓ |
| p-ERK | ↔ | ↑↑ |
(Arrow direction indicates up- or down-regulation; number of arrows indicates magnitude of change; ↔ indicates no change.)
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for assessing cell viability in response to CDK9i-10899 treatment.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of CDK9i-10899 in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound or a vehicle control (e.g., DMSO). The final DMSO concentration should not exceed 0.1%.[7]
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[7]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals. Mix gently to ensure complete solubilization.[15]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis
This protocol is for assessing the levels of CDK9 and its downstream targets.[8]
-
Cell Treatment and Lysate Preparation: Seed cells in 6-well plates and treat with CDK9i-10899 at the desired concentrations for 6-24 hours. Wash the cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein concentrations of all samples. Prepare samples with Laemmli buffer, boil for 5 minutes, and load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.[8]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., anti-CDK9, anti-p-RNAPII Ser2, anti-c-Myc, anti-Mcl-1, anti-p-ERK) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.[8]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Prepare an enhanced chemiluminescence (ECL) reagent and incubate it with the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.[8]
-
Mandatory Visualizations
Caption: CDK9 signaling pathway and mechanisms of resistance to CDK9i-10899.
References
- 1. benchchem.com [benchchem.com]
- 2. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. lcsciences.com [lcsciences.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of CDK9 Inhibition by Dinaciclib in Combination with Apoptosis Modulating izTRAIL for the Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: CD 10899 Bioavailability Enhancement
This center provides researchers, scientists, and drug development professionals with essential guidance on troubleshooting and improving the oral bioavailability of the investigational compound CD 10899.
Frequently Asked Questions (FAQs)
Q1: My in vivo studies show very low oral bioavailability for this compound. What are the primary factors to investigate?
A1: Low oral bioavailability for a compound like this compound typically stems from two main areas: poor solubility and/or poor permeability. A third critical factor is extensive first-pass metabolism. We recommend a systematic approach to identify the root cause. Start by determining the compound's Biopharmaceutics Classification System (BCS) class by measuring its aqueous solubility and intestinal permeability.
Q2: How do I determine the BCS class of this compound?
A2: You need to conduct two key experiments: a kinetic solubility assay and a permeability assay.
-
Solubility: Assess the solubility of this compound across a physiological pH range (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract.
-
Permeability: Use an in vitro model, such as the Caco-2 cell monolayer assay, to measure the compound's rate of transport across an epithelial barrier.
The results will classify this compound into one of the four BCS classes, which will guide your formulation strategy.
Q3: My data suggests this compound is a BCS Class II compound (low solubility, high permeability). What are the most effective strategies to improve its bioavailability?
A3: For a BCS Class II compound, the primary goal is to enhance the dissolution rate and maintain a supersaturated state in the gastrointestinal tract. Proven strategies include:
-
Particle Size Reduction: Micronization or nanomilling increases the surface area available for dissolution.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymeric carrier in an amorphous state prevents crystallization and improves solubility.
-
Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can solubilize the compound in the gut and facilitate absorption.
Q4: What if this compound is a BCS Class IV compound (low solubility, low permeability)?
A4: BCS Class IV compounds present the most significant challenge. A successful approach often requires a combination of strategies. You may need to enhance solubility using methods like ASDs or lipid formulations while simultaneously incorporating permeation enhancers to improve intestinal uptake. However, the use of permeation enhancers should be carefully evaluated for potential toxicity.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High variability in plasma concentrations between subjects. | Poor dissolution; food effects. | Investigate amorphous solid dispersions or lipid-based formulations (e.g., SEDDS) to improve dissolution consistency. Conduct food-effect studies. |
| Low Cmax and AUC despite high dose. | Solubility-limited absorption. | The compound is likely precipitating in the GI tract. Focus on solubility enhancement techniques such as particle size reduction or creating a solid dispersion. |
| Good in vitro dissolution but poor in vivo absorption. | High first-pass metabolism in the gut wall or liver. | Investigate the metabolic profile of this compound using liver microsomes. If metabolism is high, co-administration with a metabolic inhibitor (in research settings) or chemical modification of the molecule may be necessary. |
| Compound degrades in simulated gastric fluid (pH 1.2). | Acid-catalyzed hydrolysis. | Develop an enteric-coated formulation that protects the compound in the stomach and allows it to dissolve in the higher pH environment of the small intestine. |
Experimental Protocols
Protocol 1: Kinetic Aqueous Solubility Assay
-
Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Buffers: Prepare buffers at pH 1.2 (0.1N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).
-
Execution: Add 2 µL of the DMSO stock solution to 198 µL of each assay buffer in a 96-well plate. This creates a nominal concentration of 100 µM.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Filtration: Filter the samples through a 0.45 µm filter plate to remove any precipitated compound.
-
Quantification: Analyze the concentration of the solubilized compound in the filtrate using a suitable method like LC-MS/MS or HPLC-UV, comparing against a standard curve prepared in the same buffer/DMSO mixture.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until they form a differentiated, confluent monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the monolayer. Values >200 Ω·cm² are typically acceptable.
-
Assay Execution (Apical to Basolateral):
-
Wash the monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add HBSS containing this compound (e.g., at 10 µM) to the apical (donor) side.
-
Add fresh HBSS to the basolateral (receiver) side.
-
-
Sampling: At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side, replacing the volume with fresh HBSS. Also, take a sample from the apical side at the end of the experiment.
-
Quantification: Analyze the concentration of this compound in all samples by LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration on the apical side.
Data & Visualization
Comparative Pharmacokinetic Parameters
The following table summarizes hypothetical pharmacokinetic data for this compound in rats following oral administration of different formulations.
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) |
| Aqueous Suspension | 50 | 150 ± 35 | 4.0 | 980 ± 210 |
| Micronized Suspension | 50 | 420 ± 90 | 2.0 | 2850 ± 450 |
| Amorphous Solid Dispersion (ASD) | 50 | 1100 ± 250 | 1.5 | 8500 ± 1200 |
| SEDDS Formulation | 50 | 1550 ± 310 | 1.0 | 11200 ± 1600 |
Diagrams
Caption: Workflow for diagnosing and addressing poor bioavailability.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
Technical Support Center: CD 10899 Quality Control and Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of the novel compound CD 10899. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended analytical methods for assessing the purity of a new batch of this compound?
The recommended primary method for purity assessment is High-Performance Liquid Chromatography (HPLC) with UV detection. This should be complemented by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity of the main peak and any impurities. For a comprehensive analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is advised to confirm the chemical structure and identify any structural analogs or residual solvents.[1]
2. What are the common impurities that might be observed during the synthesis of this compound?
Common impurities can include starting materials, reagents, intermediates, and by-products from side reactions. Additionally, degradation products may form if the compound is sensitive to factors like light, temperature, or pH.[2][3][4] Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential degradation products.[5]
3. What are the acceptable storage conditions for this compound to ensure its stability?
To ensure stability, this compound should be stored in a cool, dark, and dry place. Preliminary stability studies suggest storage at -20°C for long-term use.[1] It is crucial to minimize exposure to light and moisture to prevent degradation.[3] For solutions, it is recommended to use freshly prepared samples or store them at 4°C for a short duration, depending on the solvent used.
4. How can I quantify the amount of this compound in a sample?
Quantitative analysis can be performed using a validated HPLC method with a reference standard of known purity. A calibration curve should be generated using the reference standard to accurately determine the concentration of this compound in the sample. Quantitative NMR (qNMR) can also be used as an alternative or orthogonal method for quantification.[1]
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing or Fronting | - Column degradation- Inappropriate mobile phase pH- Sample overload | - Replace the HPLC column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Reduce the sample concentration or injection volume. |
| Ghost Peaks | - Contamination in the mobile phase or injector- Carryover from a previous injection | - Flush the HPLC system with a strong solvent.- Run blank injections to identify the source of contamination.- Optimize the needle wash method. |
| Inconsistent Retention Times | - Fluctuation in column temperature- Inconsistent mobile phase composition- Pump malfunction | - Use a column oven to maintain a consistent temperature.- Prepare fresh mobile phase and ensure proper mixing.- Check the pump for leaks and ensure proper functioning. |
| Unexpected Peaks | - Sample degradation- Presence of impurities | - Prepare fresh samples and re-analyze.- Perform LC-MS analysis to identify the mass of the unexpected peaks.- Review the synthesis and purification steps to identify potential sources of impurities.[2][3] |
Purity Assessment Discrepancies
| Issue | Potential Cause | Troubleshooting Steps |
| Purity by HPLC is lower than expected | - Degradation of the sample- Inaccurate integration of peaks | - Re-evaluate the storage and handling of the sample.[4][6]- Review and optimize the peak integration parameters in the chromatography software. |
| Discrepancy between HPLC and NMR purity | - Presence of amorphous material or residual solvents not detected by HPLC-UV- Different response factors of impurities in HPLC-UV | - Use NMR to identify and quantify residual solvents or other non-UV active impurities.- Use a universal detector like a Charged Aerosol Detector (CAD) with HPLC for a more accurate assessment of non-chromophoric impurities. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
Objective: To determine the purity of this compound by separating it from potential impurities.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., Methanol) to a final concentration of 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
Objective: To confirm the molecular weight of this compound and identify impurities.
Methodology:
-
LC System: Utilize the same HPLC method as described above.
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Range: m/z 100-1000.
-
Data Analysis: Extract the ion chromatogram corresponding to the expected mass of this compound. Analyze the mass spectra of the main peak and any impurity peaks.
Visualizations
Caption: Workflow for the quality control and release of a new batch of this compound.
Caption: A hypothetical signaling pathway modulated by this compound.
Caption: Decision tree for troubleshooting inconsistent HPLC results.
References
- 1. Development of a certified reference material for D-phenylalanine with evaluation of enantiomeric purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. stability drug degradation pathways.pptx [slideshare.net]
- 6. Evaluation of degradation pathways for plasmid DNA in pharmaceutical formulations via accelerated stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PLK1 Inhibition: CD 10899 vs. Volasertib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two Polo-like kinase 1 (PLK1) inhibitors: Volasertib (B1683956) (BI 6727) and its principal active metabolite, CD 10899. This document aims to be an objective resource, presenting available experimental data to delineate the biochemical and pharmacological profiles of these compounds.
Introduction to PLK1 and its Inhibition
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis.[1] Its functions are integral to centrosome maturation, spindle formation, and cytokinesis. In numerous cancers, PLK1 is overexpressed, making it a compelling target for therapeutic intervention. Inhibition of PLK1 can lead to mitotic arrest and, ultimately, apoptosis in cancer cells.
Volasertib is a potent, ATP-competitive inhibitor of PLK1 that has been extensively investigated in preclinical and clinical settings.[2][3] It is a dihydropteridinone derivative that binds to the ATP-binding pocket of the PLK1 protein.[1] this compound is the predominant circulating hydroxylated metabolite of Volasertib and is also pharmacologically active against PLK1.[2]
Biochemical Potency and Selectivity
The inhibitory activity of Volasertib and this compound against PLK1 has been determined through in vitro kinase assays. Volasertib is a highly potent inhibitor of PLK1 with an IC50 in the sub-nanomolar range.[4] It also demonstrates inhibitory activity against the closely related kinases PLK2 and PLK3, albeit at higher concentrations.[4] this compound is also a potent PLK1 inhibitor, with a reported IC50 of 6 nM.[5]
| Inhibitor | Target | IC50 (nM) | Fold Selectivity vs. PLK1 |
| Volasertib | PLK1 | 0.87 | 1 |
| PLK2 | 5 | ~6 | |
| PLK3 | 56 | ~65 | |
| This compound | PLK1 | 6 | 1 |
| PLK2 | N/A | N/A | |
| PLK3 | N/A | N/A | |
| N/A: Data not publicly available |
Cellular Activity
Information regarding the in vitro cellular activity of this compound, such as its half-maximal effective concentration (EC50) for inhibiting the proliferation of various cancer cell lines, is not currently available in published literature. This data would be crucial for a direct comparison of the cellular potency of this compound with Volasertib. Preclinical studies have demonstrated that Volasertib inhibits the proliferation of a wide range of cancer cell lines at nanomolar concentrations.[6]
Mechanism of Action and Signaling Pathway
Both Volasertib and this compound are understood to function as ATP-competitive inhibitors of PLK1. By blocking the kinase activity of PLK1, they disrupt the phosphorylation of its downstream substrates, which are essential for proper mitotic progression. This interference with the cell cycle leads to a G2/M phase arrest and the formation of abnormal mitotic spindles, a characteristic phenotype often referred to as a "Polo arrest."[6] The inability of the cell to overcome this mitotic checkpoint ultimately triggers apoptosis.
Caption: Mechanism of PLK1 Inhibition by Volasertib and this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize PLK1 inhibitors.
In Vitro Kinase Inhibition Assay
This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of PLK1.
Principle: A recombinant PLK1 enzyme is incubated with a substrate (e.g., casein or a specific peptide) and ATP. The inhibitor is added at various concentrations, and the level of substrate phosphorylation is measured. This is often done using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate (B84403) into the substrate, or by using antibody-based detection methods (e.g., ELISA) or luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™ Kinase Assay).[7]
Generalized Protocol:
-
Reaction Setup: In a microplate, combine the reaction buffer (containing components like Tris-HCl, MgCl₂, and DTT), the recombinant PLK1 enzyme, and the inhibitor at a range of concentrations.
-
Reaction Initiation: Add the substrate and ATP (including a tracer amount of [γ-³²P]ATP if using the radiometric method) to start the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction, for example, by adding a solution like phosphoric acid or by spotting the reaction mixture onto a filter membrane that binds the substrate.
-
Detection:
-
Radiometric: Wash the filter membrane to remove unincorporated [γ-³²P]ATP and measure the radioactivity of the substrate using a scintillation counter.
-
Luminescence (ADP-Glo™): Add a reagent to deplete the remaining ATP, then add a second reagent to convert the ADP produced into ATP, which is then quantified via a luciferase-based reaction.[8]
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase I trial of volasertib, a Polo-like kinase inhibitor, plus platinum agents in solid tumors: safety, pharmacokinetics and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boehringer Ingelheim's volasertib Phase II data including new overall survival results in older patients with acute myeloid leukemia published in Blood [prnewswire.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In vitro study of the Polo-like kinase 1 inhibitor volasertib in non-small-cell lung cancer reveals a role for the tumor suppressor p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Boehringer Ingelheim Posts New Phase II Data For Volasertib In AML Patients [clinicalleader.com]
- 8. Structure-activity and mechanistic studies of non-peptidic inhibitors of the PLK1 polo box domain identified through REPLACE - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PLK1 Inhibitors: Benchmarking CD-10899 Against Key Competitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of CD-10899, an active metabolite of the Polo-like kinase 1 (PLK1) inhibitor volasertib (B1683956), with other prominent PLK1 inhibitors. The information presented herein is intended to assist researchers and drug development professionals in making informed decisions by objectively evaluating the performance of these compounds based on available preclinical data.
Polo-like kinase 1 is a critical regulator of cell cycle progression, particularly during mitosis. Its overexpression is a common feature in a wide range of human cancers, making it a well-validated and attractive target for anticancer therapies. Inhibition of PLK1 disrupts mitotic processes, leading to cell cycle arrest and apoptosis in cancer cells. CD-10899 is a pharmacologically active hydroxylated metabolite of volasertib, a potent and selective PLK1 inhibitor that has undergone extensive clinical evaluation.[1][2] This guide will compare the enzymatic and cellular activities of CD-10899 with its parent compound, volasertib, and other notable PLK1 inhibitors that have been investigated in clinical trials, including BI 2536, onvansertib, rigosertib (B1238547), GSK461364, and CYC140.
Data Presentation: Quantitative Comparison of PLK1 Inhibitors
The following tables summarize the in vitro potency and antiproliferative activity of CD-10899 and other selected PLK1 inhibitors. These data have been compiled from various preclinical studies. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Enzymatic Activity and Selectivity of PLK1 Inhibitors
| Compound | Target | IC50 / Ki (nM) | Selectivity (PLK1 vs. PLK2/PLK3) | Mechanism of Action |
| CD-10899 | PLK1 | 6 | Not Available | ATP-competitive |
| Volasertib (BI 6727) | PLK1 | 0.87 | ~6-fold vs. PLK2, ~65-fold vs. PLK3 | ATP-competitive |
| PLK2 | 5 | |||
| PLK3 | 56 | |||
| BI 2536 | PLK1 | 0.83 | ~4-fold vs. PLK2, ~11-fold vs. PLK3 | ATP-competitive |
| PLK2 | 3.5 | |||
| PLK3 | 9.0 | |||
| Onvansertib (PCM-075) | PLK1 | 2 | >5000-fold vs. PLK2/PLK3 | ATP-competitive |
| Rigosertib (ON 01910.Na) | PLK1 | 9 | >30-fold vs. PLK2, No activity vs. PLK3 | Non-ATP-competitive |
| GSK461364 | PLK1 | 2.2 (Ki) | >1000-fold vs. PLK2/PLK3 | ATP-competitive |
| CYC140 | PLK1 | 3 | >50-fold vs. PLK2, >100-fold vs. PLK3 | ATP-competitive |
Table 2: In Vitro Antiproliferative Activity of PLK1 Inhibitors in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Volasertib (BI 6727) | NCI-H460 | Lung Cancer | 12 |
| HCT 116 | Colon Cancer | 23 | |
| A549 | Lung Cancer | 13 (p53 wt) | |
| NCI-H1975 | Lung Cancer | 27 (p53 mut) | |
| BI 2536 | NCI-H460 | Lung Cancer | 12 |
| HeLa | Cervical Cancer | 2-25 (range) | |
| A549 | Lung Cancer | 14 | |
| Onvansertib (PCM-075) | A549 | Lung Cancer | IC50 in nM range |
| PC-9 | Lung Cancer | IC50 in nM range | |
| Group 3 Medulloblastoma cell lines | Medulloblastoma | low nM range | |
| Rigosertib (ON 01910.Na) | DU145 | Prostate Cancer | 50-250 (range) |
| A549 | Lung Cancer | 50-250 (range) | |
| HeLa | Cervical Cancer | 50-250 (range) | |
| GSK461364 | Various (>120 cell lines) | Multiple Cancers | < 50 in >83% of cell lines |
| CYC140 | Esophageal cancer cell lines | Esophageal Cancer | 14-21 (range) |
Note: Antiproliferative activity data for CD-10899 in specific cancer cell lines was not available in the reviewed literature.
Mandatory Visualization
Signaling Pathway Diagram
Caption: Simplified PLK1 signaling pathway and mechanism of action for ATP-competitive inhibitors.
Experimental Workflow Diagram
Caption: General experimental workflow for the in vitro evaluation of PLK1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are generalized protocols for key in vitro assays used to evaluate PLK1 inhibitors.
In Vitro PLK1 Kinase Assay (HTRF® Format)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of PLK1.
-
Principle: Homogeneous Time-Resolved Fluorescence (HTRF®) is a fluorescence resonance energy transfer (FRET)-based technology. The assay measures the phosphorylation of a biotinylated substrate by the PLK1 enzyme. A europium cryptate-labeled anti-phospho-substrate antibody and a streptavidin-XL665 conjugate are used for detection. When the substrate is phosphorylated, the binding of the detection reagents brings the donor (europium cryptate) and acceptor (XL665) into close proximity, resulting in a FRET signal.
-
Materials:
-
Recombinant human PLK1 enzyme
-
Biotinylated peptide substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl2, 1 mM DTT, 0.01% BSA)
-
Test compounds (e.g., CD-10899) serially diluted in DMSO
-
HTRF® detection reagents: Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665
-
Detection buffer
-
384-well low-volume white microplates
-
HTRF®-compatible microplate reader
-
-
Procedure:
-
Add 2 µL of the test compound dilutions to the wells of the microplate.
-
Add 4 µL of the PLK1 enzyme solution to each well.
-
Initiate the kinase reaction by adding 4 µL of a solution containing the peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 10 µL of the HTRF® detection reagents diluted in the detection buffer.
-
Incubate the plate at room temperature for 60 minutes to allow for signal development.
-
Read the fluorescence at 620 nm (donor) and 665 nm (acceptor) on an HTRF®-compatible plate reader.
-
Calculate the HTRF ratio (665 nm/620 nm * 10,000) and plot the results against the inhibitor concentration to determine the IC50 value.[3][4][5]
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a PLK1 inhibitor.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance of the solution is measured, which is proportional to the number of viable cells.
-
Materials:
-
Human cancer cell lines (e.g., NCI-H460, HCT 116, A549)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Test compounds (e.g., CD-10899) serially diluted in culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom microplates
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 3,000-10,000 cells/well) and allow them to adhere overnight.
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a PLK1 inhibitor.
-
Principle: PLK1 inhibition is expected to cause an arrest in the G2/M phase of the cell cycle. This can be quantified by staining the cellular DNA with a fluorescent dye, such as propidium (B1200493) iodide (PI), and analyzing the DNA content of individual cells using a flow cytometer.
-
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Test compounds (e.g., CD-10899)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cold 70% ethanol (B145695)
-
PI/RNase staining buffer
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the test compound at a specific concentration (e.g., at its IC50 or a multiple thereof) or a vehicle control for a defined period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in PI/RNase staining buffer and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI signal.
-
Analyze the resulting DNA histograms using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Conclusion
CD-10899 is a potent inhibitor of PLK1, with an in vitro enzymatic IC50 of 6 nM.[1][2] This positions it among the more potent PLK1 inhibitors, although it is slightly less potent at the enzymatic level than its parent compound, volasertib (IC50 of 0.87 nM), and BI 2536 (IC50 of 0.83 nM).[6] However, it demonstrates greater enzymatic potency than rigosertib (IC50 of 9 nM). A comprehensive comparison of the antiproliferative activity of CD-10899 in various cancer cell lines is currently limited by the lack of publicly available data. The provided experimental protocols offer a framework for generating such data to allow for a direct head-to-head comparison with other PLK1 inhibitors. Future studies investigating the cellular potency and selectivity profile of CD-10899 will be crucial in fully elucidating its therapeutic potential relative to other agents in this class.
References
- 1. CRISPR screening and cell line IC50 data reveal novel key genes for trametinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Cancer Cell Line Encyclopedia enables predictive modelling of anticancer drug sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-Cancer Effects of Flavopiridol and Other Therapeutic Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer performance of Flavopiridol, a potent cyclin-dependent kinase (CDK) inhibitor, with other established anti-cancer agents, Paclitaxel and Pembrolizumab. The information presented is supported by experimental data from preclinical and clinical studies to assist researchers in evaluating its therapeutic potential.
Comparative Analysis of In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Flavopiridol and Paclitaxel in various cancer cell lines. A lower IC50 value indicates greater potency in inhibiting cell growth.
| Cancer Type | Cell Line | Flavopiridol IC50 (nM) | Paclitaxel IC50 (nM) |
| Bladder Cancer | RT4 | 150-350[1] | - |
| T24 | 1000[1] | - | |
| Head and Neck Squamous Cell Carcinoma | HN4 | 65.2[2] | - |
| HN12 | 72.8[2] | - | |
| Anaplastic Thyroid Cancer | CAL62 | 100[3] | - |
| BHT-101 | 120[3] | - | |
| Breast Cancer | MCF-7 | - | 3500[4] |
| MDA-MB-231 | - | 300[4] | |
| Ovarian Cancer | A2780 | 15[5] | 0.4-3.4[6] |
| Prostate Cancer | PC3 | 10[5] | - |
| Pancreatic Cancer | Mia PaCa-2 | 36[5] | - |
Note: IC50 values can vary depending on experimental conditions. Direct comparison should be made with caution when data is from different studies.
Clinical Efficacy of Pembrolizumab
Pembrolizumab, an immune checkpoint inhibitor, is evaluated based on clinical trial outcomes rather than direct cytotoxicity on cancer cell lines.
| Cancer Type | Clinical Trial | Metric | Result |
| Advanced Melanoma | KEYNOTE-006 | 10-Year Overall Survival Rate | 34.0% (vs. 23.6% for Ipilimumab) |
| Non-Small Cell Lung Cancer (PD-L1 ≥50%) | KEYNOTE-024 | Overall Response Rate (ORR) | 44.8%[7] |
| Median Progression-Free Survival (PFS) | 10.3 months[7] | ||
| Median Overall Survival (OS) | 30.0 months[7] | ||
| Advanced Cervical Cancer (PD-L1 CPS ≥1) | KEYNOTE-826 | Median Progression-Free Survival (PFS) | 10.4 months (with chemotherapy) |
| 24-Month Overall Survival (OS) | 53.0% (with chemotherapy) |
Signaling Pathway and Experimental Workflow Visualizations
Mechanism of Action: Flavopiridol Inhibition of CDK9-Mediated Transcription
Flavopiridol primarily exerts its anti-cancer effects by inhibiting cyclin-dependent kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), leading to transcriptional elongation of many genes, including those encoding anti-apoptotic proteins like Mcl-1. By inhibiting CDK9, Flavopiridol prevents this phosphorylation, leading to a stall in transcription, a decrease in the levels of short-lived anti-apoptotic proteins, and subsequent induction of apoptosis in cancer cells.[8][9][10][11]
Caption: Flavopiridol inhibits CDK9, leading to transcriptional arrest and apoptosis.
General Experimental Workflow for Anti-Cancer Drug Comparison
The following diagram illustrates a typical workflow for comparing the efficacy of anti-cancer compounds, from initial in vitro screening to in vivo validation.
Caption: A typical workflow for comparing anti-cancer drugs.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effect of a compound on cancer cells.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
Test compound (e.g., Flavopiridol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired time period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis (Annexin V) Assay
This protocol is for quantifying the percentage of apoptotic cells after drug treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line
-
Matrigel (optional)
-
Test compound and vehicle control
-
Calipers
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in a mixture of sterile PBS or culture medium, with or without Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups. Administer the test compound and vehicle control according to the desired schedule and route of administration.
-
Endpoint: Continue treatment for a defined period or until tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy.
References
- 1. Flavopiridol, an inhibitor of cyclin-dependent kinases, induces growth inhibition and apoptosis in bladder cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. content-assets.jci.org [content-assets.jci.org]
- 3. Flavopiridol causes cell cycle inhibition and demonstrates anti-cancer activity in anaplastic thyroid cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scientificarchives.com [scientificarchives.com]
- 8. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 10. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Navigating Volasertib Resistance: A Comparative Analysis of CD 10899 and Other PLK1 Inhibitors
For Immediate Release
In the landscape of targeted cancer therapy, the emergence of resistance remains a critical hurdle. Volasertib (B1683956), a potent Polo-like kinase 1 (PLK1) inhibitor, has shown promise in various malignancies, particularly acute myeloid leukemia (AML). However, acquired resistance to this agent presents a significant clinical challenge. This guide provides a comprehensive comparison of the potential efficacy of CD 10899, an active metabolite of Volasertib, and other PLK1 inhibitors in overcoming Volasertib resistance, supported by preclinical data.
Understanding Volasertib and its Resistance Mechanisms
Volasertib is an ATP-competitive inhibitor of PLK1, a key regulator of mitosis. By binding to the ATP-binding pocket of PLK1, Volasertib disrupts downstream signaling, leading to mitotic arrest and apoptosis in cancer cells.[1][2] However, prolonged exposure can lead to the development of resistance through two primary mechanisms:
-
Mutations in the PLK1 ATP-binding domain: Specific missense mutations, such as L59W and F183L, have been identified in Volasertib-resistant AML cell lines.[1][3][4] These mutations are located within the ATP-binding pocket, likely altering the binding affinity of ATP-competitive inhibitors like Volasertib.[3]
-
Overexpression of Multidrug Resistance Protein 1 (MDR1): MDR1, an ATP-binding cassette (ABC) transporter, functions as a drug efflux pump.[2] Overexpression of MDR1 leads to the active removal of Volasertib from the cancer cell, reducing its intracellular concentration and thereby its efficacy.[2][3]
This compound: A Metabolite with a Shared Heritage
This compound is a hydroxylated and pharmacologically active metabolite of Volasertib. It is also a potent inhibitor of PLK1.[5] While specific studies on the efficacy of this compound in Volasertib-resistant models are not yet available, its structural similarity to Volasertib suggests that it likely functions as an ATP-competitive inhibitor.
Comparative Efficacy in Volasertib-Resistant Models
Preclinical studies have established Volasertib-resistant AML cell lines, providing a platform to evaluate the efficacy of alternative therapeutic strategies. The data strongly suggests that the effectiveness of a PLK1 inhibitor in these models is contingent on its mechanism of action relative to the specific resistance mechanism at play.
Performance Against PLK1 ATP-Binding Domain Mutations
In Volasertib-resistant cell lines harboring mutations in the PLK1 ATP-binding domain (e.g., R-MOLM14 with F183L mutation and R-HL-60 with L59W mutation), a significant increase in the half-maximal growth inhibitory concentration (GI50) for Volasertib is observed.[3] As this compound is a metabolite of Volasertib and likely shares the same ATP-competitive mechanism, it is hypothesized that it would exhibit a similar lack of efficacy in these mutant cell lines.
Conversely, PLK1 inhibitors with alternative mechanisms of action have demonstrated the ability to circumvent this resistance. Non-ATP-competitive inhibitors, such as the substrate-competitive inhibitor rigosertib (B1238547) and the polo-binding box inhibitor poloxin, have been shown to retain their activity against Volasertib-resistant cells with ATP-binding domain mutations.[3]
Performance Against MDR1 Overexpression
Resistance to Volasertib has also been linked to the overexpression of the MDR1 drug efflux pump.[3] The efficacy of this compound in this context would depend on whether it is also a substrate for MDR1. If this compound is transported by MDR1, its efficacy would be compromised in cells with high levels of this protein. However, this can potentially be overcome by co-administration with an MDR1 inhibitor, such as zosuquidar, which has been shown to restore sensitivity to Volasertib in MDR1-overexpressing cells.[3][6]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of Volasertib and other PLK1 inhibitors in parental and Volasertib-resistant AML cell lines.
Table 1: GI50 Values of Volasertib in Parental and Volasertib-Resistant AML Cell Lines [3]
| Cell Line | Resistance Mechanism | Parental GI50 (nM) | Resistant GI50 (nM) | Fold Resistance |
| MOLM14 | PLK1 Mutation (F183L) | 4.6 | 149.8 | 32.6 |
| HL-60 | PLK1 Mutation (L59W) | 5.8 | 164.0 | 28.3 |
| K562 | MDR1 Overexpression | 14.1 | 1265.8 | 89.8 |
| HEL | MDR1 Overexpression | 17.7 | 277.7 | 15.7 |
Table 2: Efficacy of Different PLK1 Inhibitors in a Volasertib-Resistant Cell Line (R-MOLM14 with PLK1 F183L Mutation) [1][3]
| Compound | Mechanism of Action | Parental GI50 (nM) | Resistant GI50 (nM) |
| Volasertib | ATP-Competitive | 4.6 | 149.8 |
| BI2536 | ATP-Competitive | - | >1000 |
| Rigosertib | Substrate-Competitive | - | 18.9 |
| Poloxin | Polo-Box Domain Inhibitor | - | 13.8 (µM) |
Note: Data for BI2536, Rigosertib, and Poloxin in the parental cell line was not provided in the cited source.
Signaling Pathways and Experimental Workflows
To understand the interplay of these compounds and resistance mechanisms, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Volasertib's action and resistance pathways.
Caption: Workflow for evaluating PLK1 inhibitor efficacy.
Experimental Protocols
Establishment of Volasertib-Resistant Cell Lines [3]
Volasertib-resistant cell lines (e.g., R-MOLM14, R-HL-60, R-K562, R-HEL) were established by continuously exposing the parental AML cell lines to gradually increasing concentrations of Volasertib over a period of several months. The resistance was confirmed by determining the half-maximal growth inhibitory concentration (GI50) using a cell viability assay.
Cell Viability Assay [3]
Parental and resistant cells were seeded in 96-well plates and treated with serial dilutions of the indicated PLK1 inhibitors for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a microplate reader. GI50 values were calculated using GraphPad Prism software.
Analysis of Resistance Mechanisms [3]
-
MDR1 Expression: The expression of MDR1 was determined by flow cytometry using a phycoerythrin (PE)-conjugated anti-MDR1 antibody.
-
PLK1 Gene Sequencing: Genomic DNA was extracted from parental and resistant cells. The coding region of the PLK1 gene was amplified by PCR and subjected to Sanger sequencing to identify mutations.
Conclusion and Future Directions
The emergence of resistance to Volasertib is a significant clinical challenge that underscores the need for alternative therapeutic strategies. While direct experimental data for this compound in Volasertib-resistant models is lacking, its identity as an active metabolite of Volasertib strongly suggests it functions as an ATP-competitive inhibitor. Consequently, its efficacy is likely to be compromised in tumors harboring mutations in the PLK1 ATP-binding domain.
In contrast, non-ATP-competitive PLK1 inhibitors represent a promising approach to overcome this mode of resistance. For resistance mediated by MDR1 overexpression, the efficacy of this compound would be dependent on whether it is a substrate for this efflux pump. Further preclinical studies are warranted to directly evaluate the activity of this compound in well-characterized Volasertib-resistant models and to explore its potential in combination with MDR1 inhibitors. Understanding the specific resistance mechanisms in individual patients will be crucial for the rational selection of second-line PLK1 inhibitor therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Phase I trial of volasertib, a Polo-like kinase inhibitor, plus platinum agents in solid tumors: safety, pharmacokinetics and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of PLK1 Inhibitors: CD 10899 and BI 2536
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two notable Polo-like kinase 1 (PLK1) inhibitors: CD 10899 and BI 2536. While both compounds target a key regulator of mitosis, their developmental history and available data differ significantly. This compound is the major pharmacologically active metabolite of Volasertib (B1683956) (BI 6727), a second-generation PLK1 inhibitor. BI 2536 is a first-generation PLK1 inhibitor that has been extensively studied in preclinical and clinical settings. This guide will synthesize the available experimental data to provide a clear comparison of their performance.
Executive Summary
Polo-like kinase 1 is a critical serine/threonine kinase that governs multiple stages of cell division. Its overexpression in a wide range of cancers is often associated with poor prognosis, making it a compelling target for anticancer therapies. Both this compound, as the active metabolite of Volasertib, and BI 2536 are potent, ATP-competitive inhibitors of PLK1.[1][2] Inhibition of PLK1 by these compounds leads to mitotic arrest, characterized by the formation of abnormal mitotic spindles, and ultimately induces apoptosis in cancer cells.[2]
While BI 2536 was a pioneering PLK1 inhibitor that entered clinical trials, its development was halted.[2] Volasertib, the parent compound of this compound, was subsequently developed with an improved pharmacokinetic profile.[3][4] A direct, comprehensive head-to-head comparison of this compound and BI 2536 is challenging due to the limited public availability of extensive preclinical data for this compound as a standalone agent. This guide will therefore focus on comparing BI 2536 with Volasertib, incorporating the known data for its active metabolite, this compound.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for BI 2536 and Volasertib/CD 10899 to facilitate a direct comparison of their biochemical potency and cellular activity.
Table 1: Biochemical Potency Against PLK Family Kinases
| Compound | PLK1 IC50 (nM) | PLK2 IC50 (nM) | PLK3 IC50 (nM) |
| BI 2536 | 0.83 | 3.5 | 9.0 |
| Volasertib (BI 6727) | 0.87 | 5 | 56 |
| This compound | 6[1] | Not Available | Not Available |
Table 2: In Vitro Cellular Activity of BI 2536 and Volasertib
| Compound | Cell Line | Assay Type | EC50/IC50 (nM) |
| BI 2536 | Various Cancer Cell Lines | Growth Inhibition | 2 - 25 |
| Volasertib (BI 6727) | MCF7-LTEDY537C (Breast Cancer) | Growth Inhibition | 5[5] |
| Volasertib (BI 6727) | MCF7-LTEDwt, HCC1428-LTED, SUM44-LTED (Breast Cancer) | Growth Inhibition | 10 - 16[5] |
| Volasertib (BI 6727) | A549 (NSCLC, p53 wild-type) | Growth Inhibition | Significantly lower than p53 mutant cells[6] |
| Volasertib (BI 6727) | NCI-H1975 (NSCLC, p53 mutant) | Growth Inhibition | Higher than p53 wild-type cells[6] |
Mechanism of Action and Signaling Pathway
Both BI 2536 and Volasertib (and its active metabolite this compound) are ATP-competitive inhibitors of PLK1.[2] By binding to the ATP-binding pocket of the kinase domain, they block the phosphorylation of PLK1 substrates. This inhibition disrupts the formation of the mitotic spindle, leading to a cell cycle arrest in mitosis and subsequent activation of the apoptotic cascade.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize PLK1 inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing recombinant PLK1 enzyme, a suitable substrate (e.g., casein or a synthetic peptide), and ATP in a kinase assay buffer.
-
Inhibitor Addition: The test compounds (this compound or BI 2536) are added at a range of concentrations.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of a radiolabeled ATP (e.g., [γ-33P]ATP) or by monitoring ATP consumption using a luminescence-based assay. The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: The amount of substrate phosphorylation or remaining ATP is quantified. For radiometric assays, the phosphorylated substrate is captured on a filter, and the incorporated radioactivity is measured. For luminescence-based assays, the light output is measured.
-
Data Analysis: The percentage of kinase activity is plotted against the inhibitor concentration, and the IC50 value is determined using a nonlinear regression curve fit.
Cell Proliferation (MTT/CCK8) Assay
Objective: To determine the effect of the inhibitor on the viability and proliferation of cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound or vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK8 (Cell Counting Kit-8) is added to each well.
-
Signal Detection: After a further incubation period, the formazan (B1609692) product (in the case of MTT) is solubilized, and the absorbance is read on a microplate reader. For CCK8, the absorbance of the colorimetric product is measured directly.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the EC50 or IC50 value is determined.
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of the inhibitor on cell cycle distribution.
Methodology:
-
Cell Treatment: Cells are treated with the inhibitor at various concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), in the presence of RNase A to eliminate RNA staining.
-
Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G1, S, and G2/M) is quantified using cell cycle analysis software.
In Vivo Efficacy
Preclinical in vivo studies in xenograft models have demonstrated the anti-tumor activity of both BI 2536 and Volasertib.
-
BI 2536: In various xenograft models, including colon, pancreatic, and lung cancer, BI 2536 has shown significant tumor growth inhibition.[4]
-
Volasertib (this compound Parent): Volasertib has also demonstrated marked antitumor activity in multiple cancer models.[7] For instance, in a small cell lung cancer patient-derived xenograft model, volasertib showed significant growth inhibition.[8]
Clinical Development and Concluding Remarks
BI 2536, despite its potent preclinical activity, showed modest efficacy in some clinical trials, and its development was discontinued.[9][10][11] Volasertib, the parent compound of this compound, progressed further in clinical trials, showing some activity in certain hematological malignancies.[12] However, it also faced challenges in demonstrating significant clinical benefit in solid tumors.[6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Phase I trial of volasertib, a Polo-like kinase inhibitor, plus platinum agents in solid tumors: safety, pharmacokinetics and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PLK1 inhibition exhibits strong anti-tumoral activity in CCND1-driven breast cancer metastases with acquired palbociclib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro study of the Polo‐like kinase 1 inhibitor volasertib in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro study of the Polo-like kinase 1 inhibitor volasertib in non-small-cell lung cancer reveals a role for the tumor suppressor p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. The efficacy and safety of BI 2536, a novel Plk-1 inhibitor, in patients with stage IIIB/IV non-small cell lung cancer who had relapsed after, or failed, chemotherapy: results from an open-label, randomized phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An open-label, phase II study of the polo-like kinase-1 (Plk-1) inhibitor, BI 2536, in patients with relapsed small cell lung cancer (SCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
No Direct Evidence Found for Synergistic Effects of CD 10899 with PARP Inhibitors
A comprehensive review of published scientific literature reveals no direct experimental data or studies on the synergistic effects of a compound identified as CD 10899 in combination with PARP (Poly(ADP-ribose) polymerase) inhibitors.
Our in-depth search for "this compound" did not yield any specific information regarding its mechanism of action or its use in combination cancer therapies. This suggests that "this compound" may be an internal compound designation not yet disclosed in public research, a misidentified compound, or a substance that has not been investigated in conjunction with PARP inhibitors in a publicly accessible format.
While we cannot provide a direct comparison guide on this compound, we can offer a comprehensive template and example of how such a guide would be structured. This will be based on a well-documented synergistic interaction between PARP inhibitors and another class of drugs to illustrate the requested data presentation, experimental protocols, and visualizations. A notable example of a synergistic combination with PARP inhibitors involves targeting other key players in the DNA Damage Response (DDR) pathway.[1]
Representative Comparison Guide: Synergistic Effects of PARP Inhibitors with ATR Inhibitors
This section will serve as a template, demonstrating the structure and content you requested, using the combination of PARP inhibitors and ATR (Ataxia Telangiectasia and Rad3-related) inhibitors as a representative example of a synergistic interaction in cancer therapy.[1]
Overview of Synergistic Interaction
PARP inhibitors are a class of targeted therapies that have shown significant efficacy in cancers with deficiencies in homologous recombination repair (HRR), often due to mutations in genes like BRCA1 and BRCA2.[2][3] They work by trapping PARP enzymes on DNA at sites of single-strand breaks, leading to the formation of cytotoxic double-strand breaks during replication.[3][4]
ATR is a crucial kinase in the DDR pathway that is activated by replication stress and DNA damage, leading to cell cycle arrest and promoting DNA repair.[1] The combination of PARP inhibitors with ATR inhibitors has been shown to be a promising strategy to enhance anti-tumor effects, particularly in overcoming resistance to PARP inhibitors.[1] The synergistic effect stems from the dual blockade of critical DNA repair pathways, leading to increased genomic instability and cell death in cancer cells.[1]
Quantitative Data on Synergistic Effects
The synergistic cytotoxicity of PARP inhibitors (e.g., Olaparib) and ATR inhibitors (e.g., AZD6738) has been evaluated in various cancer cell lines. The combination index (CI) is a common metric used to quantify synergy, where CI < 1 indicates a synergistic effect.
| Cell Line | Cancer Type | PARP Inhibitor IC50 (µM) | ATR Inhibitor IC50 (µM) | Combination Index (CI) | Fold Potentiation of PARP Inhibitor | Reference |
| Resistant Ovarian Cancer Model 1 | Ovarian Cancer | >10 | 1.5 | < 0.5 | > 20-fold | [1] |
| Resistant Breast Cancer Model 1 | Breast Cancer | 8 | 2.0 | < 0.6 | ~ 15-fold | [1] |
| ATM-deficient Cancer Model | Various | Varies | Varies | Synergistic | Not Reported | [1] |
Note: The data presented in this table is representative and compiled from findings discussed in the cited literature. Specific values can vary based on experimental conditions.
Signaling Pathway and Mechanism of Synergy
The combination of PARP and ATR inhibitors leads to a synthetic lethal interaction by exploiting cancer cells' reliance on specific DNA repair pathways.
Caption: Mechanism of synergistic lethality between PARP and ATR inhibitors.
Experimental Protocols
This protocol is used to assess the cytotoxic effects of the drug combination on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
PARP inhibitor (e.g., Olaparib)
-
ATR inhibitor (e.g., AZD6738)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well and allow them to adhere for 24 hours.[5]
-
Prepare serial dilutions of the PARP inhibitor, ATR inhibitor, and their combinations in the culture medium.
-
Treat the cells with the single agents and combinations. Include a vehicle-only control (DMSO).
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.[5]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values. Synergy is calculated using software like CompuSyn to determine the Combination Index (CI).[6]
This protocol is used to assess the molecular effects of the drug combination on DNA damage signaling.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-p-CHK1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Lyse the treated and control cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
Experimental Workflow Visualization
The following diagram illustrates the workflow for assessing the synergistic effects of the drug combination in vitro.
Caption: In vitro workflow for evaluating drug synergy.
References
- 1. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP inhibitors — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. benchchem.com [benchchem.com]
- 6. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CD 10899 Cross-Reactivity with Other Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of CD 10899, a pharmacologically active metabolite of the Polo-like kinase 1 (PLK1) inhibitor Volasertib (B1683956) (BI 6727), with other kinases. Given that this compound is a direct hydroxylated metabolite of Volasertib and shares its pharmacological activity against PLK1, the extensive kinase selectivity data available for Volasertib serves as a primary reference for understanding the potential off-target profile of this compound.
Introduction to this compound and its Primary Target
This compound is a hydroxylated metabolite of Volasertib, a potent, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[1] PLK1 is a key regulator of multiple stages of mitosis, including mitotic entry, spindle formation, and cytokinesis. Its overexpression is a common feature in a wide range of human cancers, making it a prime target for anti-cancer therapies. This compound itself is pharmacologically active, exhibiting a half-maximal inhibitory concentration (IC50) of 6 nM against PLK1. The parent compound, Volasertib, demonstrates even higher potency with an IC50 of 0.87 nM for PLK1.[1][2]
PLK1 Signaling Pathway and Point of Inhibition
The following diagram illustrates a simplified signaling pathway involving PLK1 and indicates the point of inhibition by this compound and its parent compound, Volasertib.
Quantitative Cross-Reactivity Data
The selectivity of Volasertib, and by extension this compound, has been evaluated against a panel of kinases. The primary off-targets identified are the closely related kinases PLK2 and PLK3.
| Kinase Target | IC50 (nM) of Volasertib | Fold Selectivity vs. PLK1 |
| PLK1 | 0.87 | 1x |
| PLK2 | 5 | ~6x |
| PLK3 | 56 | ~65x |
| Data compiled from multiple sources indicating high concordance.[1][2] |
Volasertib has been screened against a broader panel of over 50 other kinases and displayed no significant inhibitory activity at concentrations up to 10 µM.[3][4]
A recent study employing thermal proteome profiling identified potential non-kinase off-targets of Volasertib, which may contribute to its side-effect profile. These include Phosphatidylinositol-4-Phosphate 5-Kinase Type-2 Alpha (PIP4K2A) and Zinc-binding alcohol dehydrogenase domain-containing protein 2 (ZADH2).[5] It is important to note that this method detects compound binding and stabilization, not direct enzymatic inhibition.
Experimental Protocols
The following is a representative protocol for an in vitro kinase assay used to determine the IC50 values of inhibitors like this compound and Volasertib against PLK kinases. This protocol is based on a radiometric filter binding assay.
Objective: To quantify the inhibitory activity of a test compound against PLK1, PLK2, and PLK3.
Materials:
-
Enzymes: Recombinant human PLK1, PLK2, and PLK3.
-
Substrate: A suitable substrate for PLK kinases, such as casein or a specific peptide substrate (e.g., PLKtide).
-
Inhibitor: this compound or Volasertib, serially diluted in DMSO.
-
Reagents:
-
ATP (Adenosine Triphosphate)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Stop Solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper or plates
-
Scintillation fluid
-
Experimental Workflow:
Procedure:
-
Compound Preparation: A 10-point serial dilution of the test compound (e.g., this compound) is prepared in DMSO. These dilutions are then further diluted in the kinase reaction buffer.
-
Reaction Setup: The kinase reaction is assembled in a 96-well plate. Each well contains the respective PLK enzyme, the substrate, the diluted inhibitor, and the kinase reaction buffer.
-
Initiation: The reaction is initiated by the addition of a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration is typically at or near the Km for the specific kinase.
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination: The reaction is stopped by the addition of a stop solution.
-
Detection: An aliquot of the reaction mixture from each well is spotted onto P81 phosphocellulose paper. The paper is then washed multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate, which is captured on the P81 paper, is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase activity is calculated for each inhibitor concentration relative to a control reaction (with DMSO only). The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound, an active metabolite of Volasertib, is a potent inhibitor of PLK1. Based on the comprehensive data available for its parent compound, this compound is expected to exhibit a high degree of selectivity for PLK1 over other kinases. The primary off-target activities are against the closely related kinases PLK2 and PLK3, with significantly lower potency. Broader kinase screening has not revealed other significant off-target kinases at pharmacologically relevant concentrations. The identification of potential non-kinase off-targets through proteome-wide studies provides additional avenues for understanding the complete biological activity of this compound class. This high selectivity for the PLK family makes this compound and its parent compound valuable tools for investigating PLK1 biology and as potential therapeutic agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phase I trial of volasertib, a Polo-like kinase inhibitor, plus platinum agents in solid tumors: safety, pharmacokinetics and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal proteome profiling identifies PIP4K2A and ZADH2 as off-targets of Polo-like kinase 1 inhibitor volasertib - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of CD 10899 IC50 Values: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory potency of CD 10899, a metabolite of the Polo-like kinase 1 (PLK1) inhibitor Volasertib (B1683956). Due to the limited availability of independent validation data for this compound, this guide presents its reported IC50 value in the context of its parent compound and other well-characterized PLK1 inhibitors. The information is supported by experimental data from various sources and detailed methodologies to aid in research and development decisions.
Comparative Analysis of PLK1 Inhibitor IC50 Values
The following table summarizes the biochemical (cell-free) IC50 values of this compound and other selected PLK1 inhibitors against their primary target, PLK1. These values represent the concentration of the inhibitor required to reduce the enzymatic activity of PLK1 by 50% in a controlled, in vitro setting.
| Compound | Target | IC50 (nM) | Source |
| This compound | PLK1 | 6 | Commercial Supplier Data |
| Volasertib (BI 6727) | PLK1 | 0.87 | [1][2][3][4] |
| BI 2536 | PLK1 | 0.8 - 0.83 | [5][6][7] |
| Rigosertib (ON-01910) | PLK1 | 9 - 10 | [8][9] |
| GSK461364 | PLK1 | 2.2 (Kᵢ) | [10][11][12] |
| Onvansertib (B609756) (NMS-P937) | PLK1 | 2 | [13] |
The anti-proliferative activity of these compounds is often assessed in various cancer cell lines, with the results presented as IC50 or GI50 (half-maximal growth inhibition) values. The table below provides a selection of reported cellular IC50/GI50 values for the parent compound, Volasertib, and other PLK1 inhibitors across different cancer cell lines.
| Compound | Cell Line | Cancer Type | Cellular IC50/GI50 (nM) | Source |
| Volasertib | HCT116 | Colon Carcinoma | 23 | [2] |
| Volasertib | NCI-H460 | Lung Carcinoma | 21 | [2] |
| Volasertib | HL-60 | Acute Promyelocytic Leukemia | 32 | [2] |
| BI 2536 | HeLa | Cervical Cancer | 9 | [14] |
| BI 2536 | HCT 116 | Colon Carcinoma | ~10 | [15] |
| Rigosertib | Various | Multiple | 50 - 250 | [16] |
| GSK461364 | Various | Multiple | < 100 in most cell lines | [11][12] |
| Onvansertib | A549 | Lung Adenocarcinoma | Nanomolar range | [17] |
| Onvansertib | PC-9 | Lung Adenocarcinoma | Nanomolar range | [17] |
| Onvansertib | Group 3 Medulloblastoma | Medulloblastoma | Low nanomolar range | [18][19] |
Polo-like Kinase 1 (PLK1) Signaling Pathway
Polo-like kinase 1 is a critical serine/threonine kinase that plays a central role in the regulation of the cell cycle, particularly during mitosis. Its functions include the maturation of centrosomes, the assembly of the bipolar spindle, chromosome segregation, and cytokinesis. Dysregulation of PLK1 is commonly observed in various cancers, making it an attractive target for therapeutic intervention.
Simplified PLK1 signaling pathway during the G2/M transition.
Experimental Protocols for IC50 Determination
The determination of IC50 values is a critical step in characterizing the potency of a kinase inhibitor. Below are generalized protocols for biochemical and cell-based assays commonly used to evaluate PLK1 inhibitors.
Biochemical Kinase Assay (Cell-Free)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified PLK1.
Objective: To determine the concentration of an inhibitor that reduces the enzymatic activity of PLK1 by 50% in a cell-free system.
Materials:
-
Recombinant human PLK1 enzyme
-
Kinase substrate (e.g., casein or a specific peptide)
-
ATP (Adenosine triphosphate)
-
[γ-³²P]ATP or fluorescently labeled ATP analog
-
Test compound (e.g., this compound)
-
Kinase reaction buffer
-
Filter plates or other detection system
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Reaction Setup: In a microplate, combine the recombinant PLK1 enzyme, the kinase substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Add serial dilutions of the test compound to the wells. Include a control with no inhibitor.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction and separate the phosphorylated substrate from the unreacted ATP. For radiometric assays, this is often done by spotting the reaction mixture onto phosphocellulose filter paper, followed by washing. For fluorescence-based assays, the signal is read directly on a plate reader.
-
Data Analysis: Quantify the amount of substrate phosphorylation. Calculate the percentage of inhibition for each compound concentration relative to the control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay
This assay assesses the effect of an inhibitor on the proliferation and viability of cancer cells that express the target kinase.
Objective: To determine the concentration of an inhibitor that reduces the proliferation of a cell line by 50%.
Materials:
-
Cancer cell line of interest (e.g., HCT116, A549)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin, or ATP-based luminescence assay kits like CellTiter-Glo®)
-
Microplate reader (absorbance, fluorescence, or luminescence)
Procedure:
-
Cell Seeding: Plate the cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the cells with the compound for a defined period (e.g., 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (absorbance, fluorescence, or luminescence) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Workflow for biochemical and cell-based IC50 determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. The Plk1 Inhibitor BI 2536 Temporarily Arrests Primary Cardiac Fibroblasts in Mitosis and Generates Aneuploidy In Vitro | PLOS One [journals.plos.org]
- 15. benchchem.com [benchchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Onvansertib inhibits the proliferation and improves the cisplatin-resistance of lung adenocarcinoma via β-catenin/c-Myc signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PLK1 Inhibitor Onvansertib May Treat Group 3 Medulloblastoma | Children's Hospital Colorado [childrenscolorado.org]
- 19. A novel PLK1 inhibitor onvansertib effectively sensitizes MYC-driven medulloblastoma to radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of CD 10899 and Alternative Polo-like Kinase 1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Polo-like kinase 1 (PLK1) is a critical regulator of cell cycle progression, particularly during mitosis. Its overexpression in various cancers has made it a promising target for anti-cancer therapies. CD 10899 is the pharmacologically active, hydroxylated metabolite of volasertib (B1683956) (BI 6727), a potent and selective PLK1 inhibitor. This guide evaluates the efficacy and safety profile of volasertib and its metabolite, this compound, in comparison to other PLK1 inhibitors such as BI 2536, onvansertib, and rigosertib.
Data Presentation: Comparative Performance of PLK1 Inhibitors
The following tables summarize the in vitro potency and clinical trial outcomes of this compound's parent compound, volasertib, and other selected PLK1 inhibitors.
Table 1: In Vitro Potency of PLK1 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | PLK1 | 6 | Cell-free | [1][2] |
| Volasertib (BI 6727) | PLK1 | 0.87 | Cell-free | [3][4] |
| PLK2 | 5 | Cell-free | [3] | |
| PLK3 | 56 | Cell-free | [3] | |
| BI 2536 | PLK1 | 0.83 | Cell-free | [5][6][7][8] |
| PLK2 | 3.5 | Cell-free | [6] | |
| PLK3 | 9.0 | Cell-free | [6] | |
| BRD4 | 25 | Cell-free | [5] | |
| Onvansertib (NMS-P937) | PLK1 | 2 | Cell-free | [9][10] |
| Rigosertib (ON 01910) | PLK1 | 9 | Cell-free | [11][12] |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
Table 2: Summary of Clinical Trial Outcomes for PLK1 Inhibitors
| Compound | Phase | Cancer Type | Key Efficacy Results | Common Adverse Events (Grade ≥3) | Reference |
| Volasertib (BI 6727) | II | Platinum-Resistant Ovarian Cancer | 24-week Disease Control Rate: 30.6% | Hematologic toxicities (neutropenia, thrombocytopenia) | [13] |
| BI 2536 | II | Non-Small Cell Lung Cancer | Partial Response: 4.2% | Neutropenia (37%), fatigue, nausea | [13] |
| Onvansertib (NMS-P937) | I | Advanced Solid Tumors | Not yet published | Not yet published | [14] |
| Rigosertib (ON 01910) | III | Higher-Risk Myelodysplastic Syndromes | Did not meet primary endpoint of overall survival | Anemia, thrombocytopenia, neutropenia, febrile neutropenia, pneumonia | [13] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of research findings. Below are representative protocols for assays commonly used to evaluate PLK1 inhibitors.
PLK1 Kinase Inhibition Assay (In Vitro)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of PLK1.
Objective: To determine the IC50 value of a test compound against PLK1.
Materials:
-
Recombinant human PLK1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20, pH 7.5)
-
ATP (at a concentration near the Km for PLK1)
-
Substrate (e.g., casein or a specific peptide substrate)
-
Test compound (serially diluted)
-
384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
A reaction mixture containing the kinase buffer, recombinant PLK1 enzyme, and the substrate is prepared.
-
The test compound at various concentrations is added to the wells of a 384-well plate.
-
The kinase reaction is initiated by adding ATP to the wells.
-
The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
The reaction is stopped, and a detection reagent is added to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Luminescence is measured using a plate reader.
-
The IC50 value is calculated by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[15][16]
Cell Proliferation Assay (Cell-Based)
This assay assesses the effect of a PLK1 inhibitor on the growth and viability of cancer cell lines.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50).
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound (serially diluted)
-
96-well plates
-
MTT or CellTiter-Glo® reagent
-
Plate reader
Procedure:
-
Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the test compound or a vehicle control.
-
The plates are incubated for a specified period, typically 72 hours.
-
A reagent such as MTT or CellTiter-Glo® is added to the wells. This reagent is converted by viable cells into a detectable product (colorimetric or luminescent).
-
The signal is measured using a plate reader.
-
The percentage of cell viability relative to the vehicle-treated control is calculated, and the GI50 value is determined.[15][16][17]
Mandatory Visualization
PLK1 Signaling Pathway
Polo-like kinase 1 is a master regulator of mitosis. Its activation is initiated by Aurora A and Bora, leading to the phosphorylation of numerous downstream substrates that are essential for proper cell division. Inhibition of PLK1 disrupts these processes, leading to mitotic arrest and apoptosis in cancer cells.
Experimental Workflow: Cell-Based Proliferation Assay
The following diagram illustrates a typical workflow for assessing the anti-proliferative effects of a PLK1 inhibitor on cancer cells in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. BI 2536 | Cell Signaling Technology [cellsignal.com]
- 8. opnme.com [opnme.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. axonmedchem.com [axonmedchem.com]
- 13. Effectiveness, safety and pharmacokinetics of Polo-like kinase 1 inhibitors in tumor therapy: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. benchchem.com [benchchem.com]
A Comparative Analysis of CD 10899 and Novel Kinase Inhibitors Targeting Polo-like Kinase 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Polo-like kinase 1 (PLK1) inhibitor CD 10899 against a selection of novel and established PLK1 inhibitors: Onvansertib (B609756), Rigosertib, and BI 2536. The information presented herein is supported by experimental data to facilitate an informed evaluation for research and drug development purposes.
Introduction to PLK1 Inhibition
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis. Its overexpression is a hallmark of numerous cancers, making it a compelling target for therapeutic intervention. Inhibition of PLK1 disrupts mitotic progression, leading to cell cycle arrest and apoptosis in cancer cells. This compound, an active metabolite of Volasertib, is a potent PLK1 inhibitor. This guide benchmarks its performance against other notable PLK1 inhibitors.
Data Presentation: Quantitative Comparison of PLK1 Inhibitors
The following tables summarize the in vitro potency, selectivity, and cellular activity of this compound and comparable novel kinase inhibitors.
Table 1: In Vitro Kinase Inhibition Profile
| Compound | Target | IC50 (nM) | Selectivity vs. PLK2 | Selectivity vs. PLK3 | Mechanism of Action |
| This compound | PLK1 | 6 [1] | - | - | ATP-competitive |
| Volasertib (Parent of this compound) | PLK1 | 0.87[2][3][4] | ~6-fold[2][3] | ~65-fold[2][3] | ATP-competitive |
| Onvansertib | PLK1 | 2[2] | >5000-fold[2] | >5000-fold[2] | ATP-competitive |
| Rigosertib | PLK1 | 9[2][5] | ~30-fold[2][5] | No activity[2][5] | Non-ATP-competitive |
| BI 2536 | PLK1 | 0.83[2][6][7] | ~4.2-fold | ~10.8-fold | ATP-competitive |
Table 2: Cellular Potency in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | GI50 / EC50 (nM) |
| Volasertib | HCT116 | Colon Carcinoma | 23[3] |
| NCI-H460 | Lung Carcinoma | 21[3] | |
| BRO | Melanoma | 11[3] | |
| Onvansertib | Group 3 Medulloblastoma Cell Lines | Medulloblastoma | 4.9 - 6[8][9] |
| Normal Human Astrocytes (NHA) | Non-cancerous | 131.6[8] | |
| Rigosertib | Various (94 cell lines) | Multiple | 50 - 250[5] |
| MES-SA/DX5a (drug-resistant) | Uterine Sarcoma | 100[5] | |
| BI 2536 | Panel of 32 human cancer cell lines | Multiple | 2 - 25[7] |
| hTERT-RPE1 (non-cancerous) | Retinal Pigment Epithelium | 12 - 31[7] |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Outcome |
| Volasertib | H526 Small Cell Lung Cancer | 20 mg/kg, i.p., weekly | Significant tumor growth inhibition[10] |
| Onvansertib | SCLC Patient-Derived Xenograft (PDX) | 50 mg/kg | Significant tumor growth inhibition[11] |
| Rigosertib | SCLC PDX | 250 mg/kg | Significant tumor growth inhibition[11] |
| BI 2536 | HCT 116 Colon Cancer | 50 mg/kg, i.v., twice weekly | Tumor growth inhibition (T/C of 0.3%)[7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure transparency and facilitate the replication of findings.
In Vitro Kinase Inhibition Assay (Radiometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PLK1, PLK2, and PLK3.
Materials:
-
Recombinant human PLK1, PLK2, and PLK3 enzymes.
-
Substrate: Casein from bovine milk.
-
Test compounds (e.g., this compound) at various concentrations.
-
[γ-³²P]ATP (radiolabeled Adenosine Triphosphate).
-
Kinase Reaction Buffer (e.g., 25 mM MOPS, pH 7.0, 15 mM MgCl₂, 1 mM DTT).
-
Trichloroacetic acid (TCA).
-
Filter plates.
-
Scintillation fluid and counter.
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, the respective recombinant PLK enzyme, and the substrate.
-
Add the test compound at a range of concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 20-60 minutes).
-
Terminate the reaction by spotting the mixture onto filter plates and precipitating the substrate with TCA.
-
Wash the filter plates with TCA to remove unincorporated [γ-³²P]ATP.
-
Add scintillation fluid to the filter plates and quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of a kinase inhibitor on the metabolic activity and proliferation of cancer cells.
Materials:
-
Human cancer cell lines.
-
Complete cell culture medium.
-
Test compounds at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of culture medium and incubate overnight.
-
Treat the cells with a serial dilution of the test compound. Include a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a CO₂ incubator.
-
Add 10 µL of the MTT stock solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix gently to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 or EC50 value from the dose-response curve.
Mandatory Visualization
PLK1 Signaling Pathway and Point of Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. A novel PLK1 inhibitor onvansertib effectively sensitizes MYC-driven medulloblastoma to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PLK1 Inhibitor Onvansertib May Treat Group 3 Medulloblastoma | Children's Hospital Colorado [childrenscolorado.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Handling Guide for Decahydronaphthalene
Disclaimer: The identifier "CD 10899" does not correspond to a standard chemical in publicly available safety databases. The following information is provided for Decahydronaphthalene (CAS No. 91-17-8), a chemical with available, detailed safety data, and serves as a comprehensive example of the requested safety and logistical information. Researchers, scientists, and drug development professionals should always verify the identity of their chemical substances and consult the specific Safety Data Sheet (SDS) provided by the manufacturer before handling any chemical.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling Decahydronaphthalene.
Hazard Identification and Classification
Decahydronaphthalene is a flammable liquid and vapor that can cause severe skin burns, and eye damage, is toxic if inhaled, and may be fatal if swallowed and enters the airways.[1] It is also very toxic to aquatic life with long-lasting effects.[2]
GHS Hazard Statements:
-
H226: Flammable liquid and vapour.
-
H304: May be fatal if swallowed and enters airways.[1]
-
H314: Causes severe skin burns and eye damage.[1]
-
H331: Toxic if inhaled.[1]
-
H410: Very toxic to aquatic life with long lasting effects.
Quantitative Data Summary
The following table summarizes key quantitative data for Decahydronaphthalene.
| Property | Value | Source |
| CAS Number | 91-17-8 | [3] |
| Molecular Formula | C10H18 | Not explicitly stated, but derivable |
| Melting Point | -43 °C (-45 °F) | |
| Boiling Point | 193 °C (379 °F) | |
| Density | 0.897 g/cm³ at 25 °C (77 °F) | |
| Flash Point | 57 °C (134.6 °F) | [3] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to ensure the safety of personnel handling Decahydronaphthalene. The following table outlines the recommended PPE based on the potential routes of exposure.
| Body Part | Recommended PPE | Specifications |
| Respiratory | Air-purifying respirator | NIOSH-approved.[4] Use under a chemical fume hood.[2] |
| Eyes/Face | Chemical splash goggles, Face shield | Wear appropriate protective eyeglasses or chemical safety goggles.[3][5] A face shield may also be necessary.[4] |
| Hands | Chemical-resistant gloves | Wear appropriate gloves to prevent skin exposure.[3] Both inner and outer gloves are recommended for higher-risk tasks.[4] |
| Body | Chemical-resistant clothing, Coveralls | Wear appropriate protective clothing to prevent skin exposure.[3] Options include hooded chemical-resistant clothing or disposable overalls.[4] |
| Feet | Chemical-resistant boots | Steel-toed and shank boots are recommended.[4] |
PPE Selection Logic
Caption: PPE selection based on Decahydronaphthalene hazards.
Operational and Disposal Plans
Safe Handling and Storage Protocol
A step-by-step protocol for the safe handling and storage of Decahydronaphthalene is detailed below.
Experimental Workflow for Handling Decahydronaphthalene
Caption: Step-by-step workflow for safe chemical handling.
Handling Procedures:
-
Work under a chemical fume hood. [2]
-
Do not inhale the substance or mixture. Avoid generating vapors or aerosols.
-
Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.
-
Use explosion-proof electrical, ventilating, and lighting equipment.[2]
-
Use only non-sparking tools.[2]
-
Take precautionary measures against static discharge. Ground and bond the container and receiving equipment.[2]
-
Immediately change contaminated clothing.
-
Wash hands and face after working with the substance.
Storage Conditions:
-
Store in a well-ventilated place. Keep the container tightly closed.[2]
-
Keep away from heat and sources of ignition.
-
Store locked up.[2]
-
This material may form explosive peroxides and should be stored accordingly.[2][3] Containers should be dated when opened and tested periodically for the presence of peroxides.[2]
Disposal Plan
Dispose of contents and container to an approved waste disposal plant.[2] Do not allow the product to enter drains.[2] Disposal must be done according to official regulations.
First Aid Measures:
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.[2]
-
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth. Immediately call a POISON CENTER or doctor/physician.[2]
Fire Fighting Measures:
-
Suitable extinguishing media: Use CO2, dry chemical, or foam.[2] Water mist may be used to cool closed containers.[2]
-
Specific hazards: Vapors are heavier than air and may spread along floors, forming explosive mixtures with air at elevated temperatures. Containers may explode when heated.[2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
